Kp7-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H56N10O15S2 |
|---|---|
Molecular Weight |
1077.1 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-13-(2-carboxyethyl)-16-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H56N10O15S2/c49-31(16-26-6-10-29(59)11-7-26)41(65)57-37-22-74-75-23-38(47(71)56-36(48(72)73)18-27-8-12-30(60)13-9-27)58-43(67)33(17-25-4-2-1-3-5-25)53-44(68)34(19-28-21-50-24-51-28)54-42(66)32(14-15-39(61)62)52-45(69)35(20-40(63)64)55-46(37)70/h1-13,21,24,31-38,59-60H,14-20,22-23,49H2,(H,50,51)(H,52,69)(H,53,68)(H,54,66)(H,55,70)(H,56,71)(H,57,65)(H,58,67)(H,61,62)(H,63,64)(H,72,73)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FXIRLIREUIBHCF-QSVFAHTRSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Kp7-6 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of Kp7-6, a synthetic peptide mimetic, in the modulation of apoptosis. It details its interaction with the Fas/FasL signaling pathway, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of the involved pathways and workflows.
Introduction to this compound and its Therapeutic Potential
This compound is a rationally designed, small exocyclic peptide mimetic that functions as a Fas/FasL antagonist[1][2][3]. It was developed to interfere with the signaling cascade initiated by the interaction of Fas (also known as CD95 or APO-1) and its cognate ligand, Fas ligand (FasL)[1]. The Fas/FasL system is a critical regulator of programmed cell death, or apoptosis, and its dysregulation is implicated in a variety of pathological conditions, including autoimmune diseases, organ damage, and certain cancers[1]. This compound has demonstrated the ability to protect cells from Fas-mediated apoptosis in vitro and to mitigate Fas-mediated hepatic injury in vivo, highlighting its potential as a therapeutic agent.
Core Mechanism of Action: Desensitization of Fas Signaling
Unlike traditional antagonists that simply block receptor-ligand binding, this compound employs a more nuanced mechanism. It has the propensity to bind to both the Fas receptor and FasL with comparable affinity. This leads to the formation of a defective or dysfunctional receptor-ligand complex. The formation of this "defective signaling complex" is the cornerstone of this compound's mechanism, which ultimately "desensitizes" the cell to pro-apoptotic signals from FasL.
This desensitization is achieved through the specific modulation of downstream intracellular signaling pathways. Specifically, this compound's influence converges on two key regulatory pathways: the NF-κB and ERK pathways.
-
NF-κB Activation: this compound, in the presence of FasL, promotes the phosphorylation of IκBα, leading to the transient activation of the NF-κB pathway. The activation of NF-κB is a well-established anti-apoptotic signal.
-
ERK Inhibition: Concurrently, this compound significantly inhibits the FasL-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK). ERK activation can be a pro-apoptotic signal in the context of Fas-mediated cell death.
-
JNK Pathway Unaltered: Notably, the c-Jun N-terminal Kinase (JNK) pathway, another major arm of the Fas signaling cascade, remains unaffected by this compound.
The combined effect of NF-κB activation and ERK inhibition leads to a cellular state that is resistant to FasL-induced apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which this compound modulates the Fas/FasL signaling pathway to inhibit apoptosis.
Caption: this compound forms a defective complex with Fas/FasL, activating anti-apoptotic NF-κB and inhibiting pro-apoptotic ERK.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the efficacy of this compound in preventing apoptosis.
Table 1: In Vitro Efficacy of this compound against Human Amylin-Evoked Apoptosis
| Cell Type | This compound Concentration (mmol/l) | Outcome | Reference |
| RINm5F & CM Cells | 0.5 - 1.0 | Partial but significant suppression of apoptosis | |
| RINm5F & CM Cells | 5.0 | Complete suppression of apoptosis | |
| Isolated Islets | 0.5 - 1.0 | No measurable effect on apoptosis | |
| Isolated Islets | 5.0 | Incomplete inhibition of islet-cell apoptosis |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| C57BL/6 Mice | 3 mg per mouse (i.p.) 30 min before Con A | Protection against Concanavalin A-induced liver injury (hepatitis) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound's mechanism of action.
-
Cell Culture: Jurkat cells are a common model for studying Fas-mediated apoptosis. For studies on human amylin-induced apoptosis, RINm5F and CM cell lines, as well as isolated mouse islets, have been utilized.
-
Induction of Apoptosis: Apoptosis is typically induced by the addition of FasL to the cell culture medium. In the context of diabetes research, human amylin (hA) is used to induce apoptosis in islet cells.
-
This compound Treatment: Cells are often pre-incubated with varying concentrations of this compound (e.g., 0.5-5 mmol/l) before the addition of the apoptotic stimulus.
-
Apoptosis Measurement: Apoptosis can be quantified using various methods, including assays that measure the fold increase in nucleosomes in the cytoplasm, which is a hallmark of apoptosis.
-
Objective: To analyze the activation state of key signaling proteins (IκBα, ERK, JNK) following treatment with FasL and/or this compound.
-
Procedure:
-
Jurkat cells are treated with FasL in the presence or absence of this compound.
-
Cell lysates are collected at various time points (e.g., 5-30 minutes).
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of IκBα, ERK, and JNK.
-
Secondary antibodies conjugated to a detectable marker are used for visualization.
-
-
Animal Model: C57BL/6 mice are used as the in vivo model.
-
Induction of Hepatitis: Hepatitis is induced by intravenous (i.v.) injection of Concanavalin A (Con A), which is known to cause T-cell mediated liver injury involving the Fas/FasL pathway.
-
This compound Administration: this compound (e.g., 3 mg per mouse) is administered intraperitoneally (i.p.) 30 minutes prior to the Con A injection.
-
Assessment of Liver Injury: Blood samples are collected after a set period (e.g., 12 hours), and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A standard workflow for assessing this compound's in vitro anti-apoptotic activity and mechanism.
Conclusion and Future Directions
This compound represents a novel approach to modulating Fas/FasL-mediated apoptosis. Its unique mechanism of creating a defective signaling complex, rather than simple receptor blockade, allows for a nuanced control of downstream signaling, promoting cell survival by activating NF-κB and inhibiting ERK. The preclinical data in models of liver injury are promising.
Future research should focus on further elucidating the precise stoichiometry and structural nature of the this compound-Fas-FasL complex. Additionally, exploring the efficacy and safety of this compound in a broader range of disease models where Fas/FasL-mediated apoptosis plays a key pathological role is warranted. The development of more potent and specific small molecules based on the this compound mechanism could pave the way for new therapeutic strategies for a variety of diseases.
References
Kp7-6 Modulation of the Fas/FasL Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Kp7-6 peptide, a novel antagonist of the Fas/FasL signaling pathway. It details the peptide's mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and the Fas/FasL Signaling Pathway
The Fas (also known as CD95 or APO-1) and Fas ligand (FasL or CD95L) system is a critical component of the extrinsic apoptosis pathway, playing a central role in the regulation of the immune system and the elimination of cancerous or infected cells.[1][2] Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer.[1] this compound is a rationally designed, exocyclic cystine-knot peptide mimetic that has been developed to modulate this pathway.[1][3] Unlike traditional antagonists that simply block receptor-ligand interactions, this compound introduces a more nuanced mechanism of action, creating a dysfunctional receptor complex that alters downstream signaling to protect cells from Fas-mediated apoptosis. This guide explores the specifics of this interaction and the methodologies used to characterize it.
Mechanism of Action of this compound
This compound functions as a Fas/FasL antagonist by binding to both the Fas receptor and its ligand, FasL, with comparable affinity. This binding does not prevent the association of Fas and FasL but rather promotes the formation of a defective or "dysfunctional" signaling complex. This altered complex leads to a unique modulation of intracellular signaling pathways:
-
Inhibition of Extracellular Signal-Regulated Kinase (ERK) Activity: The this compound-induced defective complex inhibits the activation of ERK, a pathway that can sensitize certain cell types to FasL-induced apoptosis. Disabling ERK activation is considered a "FasL desensitization" stimulus.
-
Upregulation of NF-κB Activity: Concurrently, the defective complex promotes the activation of the NF-κB signaling pathway.
-
Unaltered JNK Pathway: The JNK (c-Jun N-terminal kinase) pathway, another key regulator in apoptosis, remains unaffected by this compound.
This combined modulation of ERK and NF-κB pathways ultimately "desensitizes" the cell to the pro-apoptotic signals initiated by FasL, thereby protecting it from cell death.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with the Fas/FasL system and its biological effects.
Table 1: Binding Kinetics and Affinity of this compound
| Interacting Molecule | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (Kd) (µM) | Reference |
| Fas Ligand (FasL) | 68.5 | 7.65 x 10-4 | 11.2 | |
| Fas Receptor | 24.1 | 3.18 x 10-4 | 13.2 |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Experimental System | This compound Concentration | Observed Effect | Reference |
| FasL-sensitive Jurkat cells | 1 mg/ml | 58% reduction in FasL-induced apoptosis | |
| RINm5F and CM cells | 0.5-1 mmol/l | Partial but significant suppression of apoptosis | |
| RINm5F and CM cells | 5 mmol/l | Complete suppression of apoptosis | |
| Murine Hepatitis Model | Not specified | Prevention of Concanavalin A-induced liver injury |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound.
Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol is used to determine the binding kinetics and affinity of this compound to Fas and FasL.
-
Materials:
-
Recombinant human Fas-Fc fusion protein
-
Recombinant human Flag-tagged soluble Fas ligand (FasL-Flag)
-
This compound peptide
-
SPR instrument and sensor chips (e.g., Biacore)
-
Appropriate running buffers (e.g., HBS-EP)
-
-
Methodology:
-
Immobilize the Fas-Fc or anti-Flag antibody (for capturing FasL-Flag) onto the surface of a sensor chip according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the refractive index at the surface (sensorgrams).
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate software to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
Inhibition of FasL-Induced Cytotoxicity Assay
This assay evaluates the ability of this compound to protect cells from FasL-induced apoptosis.
-
Cell Line: FasL-sensitive Jurkat cells.
-
Materials:
-
Jurkat cells
-
Soluble Flag-tagged human Fas ligand (FasL-Flag)
-
This compound peptide at various concentrations
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
-
Methodology:
-
Seed Jurkat cells in a 96-well plate at a predetermined density.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a constant concentration of soluble FasL-Flag.
-
Include control wells with untreated cells and cells treated only with FasL-Flag.
-
Incubate the plate for a period sufficient to induce apoptosis (e.g., 16-24 hours).
-
Measure cell viability using a suitable assay. The reduction in FasL-induced cell death in the presence of this compound indicates its antagonistic activity.
-
In Vivo Model of Concanavalin A-Induced Hepatitis
This animal model is used to assess the in vivo efficacy of this compound in preventing FasL-mediated liver injury.
-
Animal Model: Mice (e.g., C57BL/6).
-
Materials:
-
Concanavalin A (Con A)
-
This compound peptide
-
Saline or other appropriate vehicle
-
-
Methodology:
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
After a specified pre-treatment time, induce hepatitis by injecting Con A intravenously. Con A activates T cells, leading to FasL expression and subsequent hepatocyte apoptosis.
-
Include a control group of mice receiving a vehicle instead of this compound.
-
At a defined time point after Con A injection (e.g., 8-24 hours), collect blood samples to measure liver enzymes (e.g., ALT, AST) as indicators of liver damage.
-
Harvest liver tissue for histological analysis (e.g., H&E staining) to assess the extent of necrosis and inflammation.
-
A reduction in liver enzyme levels and tissue damage in the this compound treated group compared to the control group demonstrates the peptide's protective effect in vivo.
-
Visualizations
The following diagrams illustrate the Fas/FasL signaling pathway, the proposed mechanism of this compound, and a typical experimental workflow.
Caption: The canonical Fas/FasL-mediated extrinsic apoptosis pathway.
Caption: Proposed mechanism of this compound modulation of Fas/FasL signaling.
Caption: A generalized experimental workflow for characterizing this compound.
References
- 1. Fas-disabling small exocyclic peptide mimetics limit apoptosis by an unexpected mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]
- 3. Fas/FasL Antagonist, this compound - Calbiochem | 341291 [merckmillipore.com]
Kp7-6 Peptide: A Technical Guide to its Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kp7-6 peptide is a rationally designed, exocyclic cysteine-knot mimetic that functions as a potent antagonist of the Fas/FasL signaling pathway. By binding to both the Fas receptor and its ligand, FasL, this compound disrupts the formation of a productive death-inducing signaling complex (DISC), thereby protecting cells from Fas-mediated apoptosis. This technical guide provides a comprehensive overview of the structure and function of the this compound peptide. It details its mechanism of action, which involves the modulation of key intracellular signaling pathways, including NF-κB and ERK. Furthermore, this document offers a compilation of quantitative data on its binding affinity and efficacy, alongside detailed protocols for its synthesis and key experimental assays. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, immunology, and drug development who are interested in the therapeutic potential of targeting the Fas/FasL axis.
Structure of the this compound Peptide
The this compound peptide is a small, cyclic molecule with a specific amino acid sequence and a defining structural feature.
Amino Acid Sequence: H-Tyr-Cys-Asp-Glu-His-Phe-Cys-Tyr-OH
The asterisks (*) indicate that the two cysteine residues form a disulfide bond, creating a cyclic structure which is crucial for its biological activity. This exocyclic cysteine-knot motif is a key characteristic of the peptide.
Function and Mechanism of Action
This compound is a Fas mimetic peptide that acts as a functional antagonist of the Fas/FasL pathway. Its primary function is to protect cells from Fas-mediated apoptosis. This protective effect has been observed both in vitro in cell lines such as Jurkat cells and in vivo in animal models of Fas-mediated liver injury.
The mechanism of action of this compound is unique. Instead of simply blocking the binding of FasL to the Fas receptor, this compound binds to both Fas and FasL with comparable affinity, leading to the formation of a defective, non-functional receptor complex. This aberrant complex is incapable of transducing the apoptotic signal effectively.
The downstream effects of this dysfunctional receptor complex formation involve the modulation of critical intracellular signaling pathways:
-
Activation of NF-κB: this compound promotes the activation of the NF-κB pathway. NF-κB is a key transcription factor known to upregulate the expression of anti-apoptotic genes, thus contributing to cell survival.
-
Inhibition of ERK: The peptide inhibits the activation of the extracellular signal-regulated kinase (ERK) pathway. While often associated with cell proliferation, under certain cellular contexts, ERK activation can sensitize cells to FasL-induced apoptosis. Therefore, its inhibition by this compound contributes to the overall desensitization of cells to apoptotic stimuli.
-
No Effect on JNK: The c-Jun N-terminal kinase (JNK) pathway, another important signaling cascade in apoptosis, remains unaffected by this compound.
The interplay of these signaling modifications leads to a state of cellular "desensitization" to Fas-mediated apoptosis.
Quantitative Data
The following tables summarize the key quantitative data reported for the this compound peptide.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 11.2 µM | Fas Ligand (FasL) | Surface Plasmon Resonance | |
| 13.2 µM | Fas Receptor | Surface Plasmon Resonance | ||
| In Vitro Efficacy | 58% reduction in apoptosis | FasL-induced apoptosis in Jurkat cells | Flow Cytometry (Annexin V) | |
| >90% protection at high doses | Fas-mediated cytotoxicity in Jurkat cells | Not specified | ||
| In Vivo Model | Concanavalin A-induced hepatitis | Murine model of liver injury | Not applicable |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound peptide.
Peptide Synthesis and Purification
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols.
Protocol:
-
Resin Preparation: Start with a suitable resin for C-terminal carboxylic acid peptides (e.g., Wang resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. Use a coupling agent such as HBTU in the presence of a base like DIPEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Cyclization (Disulfide Bond Formation): The linear peptide is then subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This can be achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
-
Purification: Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Jurkat Cell Apoptosis Assay
This protocol describes the induction and quantification of apoptosis in Jurkat cells, a Fas-sensitive cell line.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Soluble Fas Ligand (FasL)
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 2 hours.
-
Induce apoptosis by adding a predetermined concentration of soluble FasL (e.g., 100 ng/mL) to the cell suspension.
-
Include appropriate controls: untreated cells, cells treated with FasL only, and cells treated with this compound only.
-
Incubate for the desired time period (e.g., 4-6 hours).
-
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
-
Western Blot Analysis of NF-κB and ERK Activation
This protocol details the procedure for analyzing the phosphorylation status of IκBα (an indicator of NF-κB activation) and ERK in Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Soluble Fas Ligand (FasL)
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat Jurkat cells with this compound and/or FasL as described in the apoptosis assay protocol for various time points (e.g., 0, 5, 15, 30 minutes).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound peptide.
Caption: Experimental workflow for Jurkat cell apoptosis assay.
Caption: Experimental workflow for Western blot analysis.
Kp7-6 Binding Affinity to Fas and FasL: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Kp7-6, an exocyclic cystine-knot peptide that antagonizes Fas/FasL-mediated apoptosis. This compound presents a novel therapeutic approach by not simply blocking the receptor-ligand interaction, but by forming a defective signaling complex that desensitizes cells to apoptotic signals.
Quantitative Binding Affinity Data
The binding kinetics of this compound to both Fas and Fas Ligand (FasL) have been characterized, revealing a comparable affinity for both molecules. These interactions were quantified using Surface Plasmon Resonance (SPR) analysis. The equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are summarized below.
| Interacting Molecules | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| This compound and FasL | 11.2 | 68.5 | 7.65 x 10⁻⁴ |
| This compound and Fas | 13.2 | 24.1 | 3.18 x 10⁻⁴ |
Data sourced from Hasegawa et al., 2004.[1]
Notably, while the binding affinity is in the micromolar range, the slow dissociation rate (koff) is comparable to that of an antigen-antibody interaction, suggesting the formation of a stable complex.[1] This stability is a critical factor in its biological activity.[1] this compound has been shown to be specific for Fas and FasL, with no binding observed for TNF-α or its receptor, TNFR.[1]
Experimental Protocols: Surface Plasmon Resonance (SPR)
The binding kinetics of this compound were determined using SPR (BIAcore) analysis.
Methodology:
-
Immobilization: Recombinant FasL-Flag or Fas-Fc fusion protein was immobilized on a CM5 sensor chip using standard N-ethyl-N'-dimethylaminopropyl carbodiimide/N-hydroxysuccinimide (EDC/NHS) amine coupling chemistry. Approximately 1,500 resonance units (RU) of the protein were immobilized.
-
Analyte Injection: Various concentrations of this compound were passed over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Kinetic Analysis: The resulting sensorgrams were analyzed using BIAevaluation software to calculate the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) was then calculated as the ratio of koff/kon.
SPR Experimental Workflow for this compound Binding Analysis.
Mechanism of Action and Signaling Pathway Modulation
This compound functions by inducing a "defective signaling complex" rather than by direct competitive inhibition of the Fas-FasL interaction. By binding to both Fas and FasL, this compound is proposed to create dysfunctional receptor ensembles, leading to an altered downstream signaling cascade that ultimately desensitizes the cell to apoptosis.
The key modulations in the signaling pathway are:
-
Inhibition of ERK Activation: this compound binding leads to the inhibition of Extracellular signal-regulated kinase (ERK) activity.
-
Activation of NF-κB: The formation of the defective complex results in the transient activation of the Nuclear Factor-kappa B (NF-κB) pathway.
This dual modulation of key signaling regulators shifts the cellular balance away from apoptosis. The c-Jun N-terminal kinase (JNK) pathway, another component of the Fas signaling cascade, remains unaffected by this compound.
Proposed Mechanism of this compound Action on Fas/FasL Signaling.
References
Kp7-6 Downstream Effects on the NF-κB Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream effects of the Fas/FasL antagonist, Kp7-6, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been identified as a modulator of NF-κB activity, primarily through its influence on the phosphorylation of the inhibitory protein IκBα. This document summarizes the available data on this interaction, presents detailed protocols for key experimental assays, and provides visual representations of the signaling pathway and experimental workflows. The information contained herein is intended to assist researchers and drug development professionals in understanding and investigating the mechanism of action of this compound in relation to the NF-κB pathway.
Introduction
The NF-κB signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. The core of the canonical NF-κB pathway involves the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm.[1] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.[1]
This compound is a peptide mimetic that acts as a Fas/FasL antagonist, protecting cells from Fas-mediated apoptosis.[2] Research has indicated that this compound exerts its anti-apoptotic effects in part by modulating the NF-κB pathway. Specifically, this compound has been shown to enhance the phosphorylation of IκBα, a key step in the activation of NF-κB signaling. This guide will delve into the technical details of this interaction.
This compound and its Impact on NF-κB Signaling
The primary mechanism by which this compound influences the NF-κB pathway is through the potentiation of IκBα phosphorylation. In the presence of Fas ligand (FasL), this compound has been observed to significantly increase the levels of phosphorylated IκBα (p-IκBα) in Jurkat cells, a human T-lymphocyte cell line. This enhanced phosphorylation leads to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB, thereby activating the pathway.
Data Presentation
While precise quantitative fold-changes from densitometric analysis of Western blots are not extensively published, the available data clearly indicates a qualitative increase in IκBα phosphorylation. The following table summarizes the observed effects of this compound on key components of the NF-κB pathway based on descriptive findings from the literature.
| Parameter | Treatment | Cell Line | Observed Effect | Reference |
| IκBα Phosphorylation | FasL + this compound (1 mM) | Jurkat | Clearly enhanced phosphorylation at 5 minutes compared to FasL alone. | |
| IκBα Degradation | Inferred from p-IκBα increase | Jurkat | Increased degradation is the expected downstream event of enhanced phosphorylation. | |
| p65 Nuclear Translocation | Not directly measured | Jurkat | Inferred to be increased as a direct consequence of IκBα degradation. | |
| NF-κB Target Gene Expression | Not explicitly quantified | Jurkat | Expected to be upregulated following increased p65 nuclear translocation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB pathway.
Western Blot for Phospho-IκBα
This protocol is designed to detect the levels of phosphorylated IκBα in Jurkat cells following treatment with this compound and FasL.
Materials:
-
Jurkat cells
-
This compound peptide
-
Fas Ligand (FasL)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells in appropriate media. Pre-treat cells with 1 mM this compound for 2 hours. Subsequently, treat the cells with 100 ng/mL FasL for 5 minutes. Include control groups with no treatment, this compound alone, and FasL alone.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein like β-actin to ensure equal protein loading across all lanes.
-
Densitometric Analysis: Quantify the band intensities using appropriate software to determine the relative increase in phospho-IκBα levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
Jurkat cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent suitable for Jurkat cells (e.g., electroporation or lipid-based reagents)
-
This compound peptide
-
Fas Ligand (FasL)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect Jurkat cells with the NF-κB luciferase reporter plasmid and the control plasmid using an optimized transfection protocol for this cell line.
-
Cell Treatment: After 24-48 hours of transfection, treat the cells with varying concentrations of this compound in the presence of a constant concentration of FasL. Include appropriate controls.
-
Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate to measure firefly luciferase activity (representing NF-κB activity).
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity (for normalization).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the untreated control.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound's effect on the NF-κB signaling pathway.
References
The Role of Kp7-6 in the Attenuation of ERK Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. This has led to the intensive investigation of molecules capable of modulating this pathway. Kp7-6, a synthetic exocyclic peptide mimetic, has emerged as a noteworthy agent that indirectly inhibits ERK signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular interactions.
Introduction to this compound and the ERK Signaling Pathway
The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is a well-characterized signaling route initiated by growth factors and other extracellular stimuli. The core of this pathway consists of a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Once activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, driving cellular proliferation and survival. In certain cellular contexts, such as in the presence of Fas ligand (FasL), ERK activation can also sensitize cells to apoptosis.
This compound is a rationally designed peptide mimetic derived from the Fas receptor. It functions as a Fas/FasL antagonist, protecting cells from Fas-mediated apoptosis.[1][2] A key aspect of its protective mechanism is the unexpected inhibition of the ERK signaling pathway.[1]
Mechanism of Action: Inhibition of ERK Signaling by this compound
This compound exerts its inhibitory effect on ERK signaling not by directly targeting any of the core kinase components, but by modulating an upstream receptor, the Fas receptor (Fas). This compound has the ability to bind to both the Fas receptor and its ligand, FasL.[1] This interaction leads to the formation of a defective signaling complex.[1]
The formation of this dysfunctional receptor ensemble has two significant downstream consequences:
-
Inhibition of ERK Activation: The defective complex prevents the proper signal transduction that would normally lead to the phosphorylation and activation of ERK. This "desensitizes" the cells to signals that would otherwise promote apoptosis via the ERK pathway in a Fas-mediated context.
-
Activation of NF-κB: Concurrently, the this compound-induced complex promotes the activation of the NF-κB pathway, which is a known pro-survival signal.
The dual modulation of these two key signaling pathways—inhibiting the pro-apoptotic ERK signal (in this context) and activating the anti-apoptotic NF-κB signal—underlies the potent anti-apoptotic effect of this compound. It is important to note that this compound does not appear to affect the JNK (c-jun N-terminal kinase) pathway.
Signaling Pathway Diagram
Caption: this compound inhibits ERK signaling by forming a defective complex with Fas and FasL.
Quantitative Data on this compound Activity
While specific IC50 or Ki values for the direct inhibition of ERK phosphorylation by this compound are not extensively reported, the available data focuses on its binding affinity and its effect on cell viability.
| Parameter | Ligand | Analyte | Value | Method | Reference |
| Binding Affinity | This compound | FasL | Comparable to Fas binding | Surface Plasmon Resonance | |
| Binding Affinity | This compound | Fas | Comparable to FasL binding | Surface Plasmon Resonance | |
| Inhibition of Apoptosis | This compound (0.5-1 mmol/l) | RINm5F and CM cells | Partial but significant suppression | Nucleosome Assay | |
| Inhibition of Apoptosis | This compound (5 mmol/l) | RINm5F and CM cells | Complete suppression | Nucleosome Assay | |
| Inhibition of Apoptosis | This compound (5 mmol/l) | Isolated mouse islets | Incomplete suppression | Nucleosome Assay |
Key Experimental Protocols
Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of ERK in a cellular context.
Objective: To determine the level of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with FasL in the presence or absence of this compound.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI 1640 medium supplemented with 10% FBS
-
Soluble FasL-Flag fusion protein
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (p44/42 MAPK) and anti-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells in RPMI 1640 medium. Seed cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Pre-incubate the cells with the desired concentration of this compound for 1 hour.
-
Stimulate the cells with soluble FasL for various time points (e.g., 5, 15, 30 minutes). Include untreated and FasL-only treated cells as controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL detection system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Experimental Workflow Diagram
Caption: Workflow for assessing ERK phosphorylation via Western blot.
Conclusion and Future Directions
This compound represents a novel approach to modulating the ERK signaling pathway. By targeting an upstream receptor and inducing a defective signaling complex, it circumvents the need for direct kinase inhibition. This mechanism of action, which also involves the pro-survival NF-κB pathway, makes this compound a compelling candidate for further investigation in diseases characterized by aberrant Fas signaling and ERK activation. Future research should focus on elucidating the precise stoichiometry of the this compound/Fas/FasL complex and exploring the therapeutic potential of this peptide mimetic in relevant preclinical disease models. The development of more potent and specific analogs of this compound could also open new avenues for therapeutic intervention.
Logical Relationship of this compound Mechanism
Caption: Logical flow of this compound's mechanism of action leading to apoptosis inhibition.
References
An In-depth Technical Guide to Kp7-6: A Fas Mimetic Peptide and Apoptosis Modulator
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fas receptor (Fas) and its cognate ligand (FasL) are critical components of the extrinsic apoptosis pathway, playing a pivotal role in immune homeostasis, development, and the pathogenesis of various diseases. Dysregulation of the Fas/FasL system is implicated in conditions ranging from autoimmune disorders to organ damage. This has driven the search for therapeutic agents that can modulate this pathway. Kp7-6 is a rationally designed, exocyclic cysteine-knot peptide that acts as a Fas mimetic. Unlike traditional antagonists that simply block receptor-ligand interaction, this compound presents a novel mechanism of action, desensitizing cells to FasL-induced apoptosis by forming a defective signaling complex.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
The Fas/FasL Apoptosis Pathway
The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, initiates apoptosis upon binding to FasL. This interaction leads to the trimerization of Fas, recruitment of the adaptor protein Fas-Associated Death Domain (FADD), and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.
This compound: Mechanism of Action
This compound is a Fas/FasL antagonist that functions through an unconventional mechanism. It is a small molecule capable of binding to both the Fas receptor and FasL with comparable, albeit weak, affinity.[1] This dual-binding capability allows this compound to integrate into the Fas/FasL interaction, creating a disabled or defective receptor ensemble rather than preventing the interaction altogether.
This altered signaling complex leads to a unique modulation of downstream intracellular pathways:
-
NF-κB Pathway Activation: this compound, in the presence of FasL, induces a transient phosphorylation of IκBα, leading to the activation of the pro-survival NF-κB pathway.
-
ERK Pathway Inhibition: The peptide significantly inhibits the FasL-induced phosphorylation of ERK, a key kinase correlated with cell sensitivity to death signals.
-
JNK Pathway Unaltered: The c-Jun N-terminal kinase (JNK) pathway, another component of the apoptosis signaling network, remains unaffected by this compound treatment.
The concurrent activation of NF-κB and inhibition of ERK effectively "desensitizes" cells to the pro-apoptotic signals mediated by FasL.
Quantitative Data and Efficacy
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The peptide demonstrates specific binding and potent biological activity.
Table 1: Binding Affinity of this compound
| Target | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Fas Ligand (FasL) | 11.2 µM | |
| Fas Receptor (CD95/APO-1) | 13.2 µM |
| TNF-α / TNFR | No Binding | |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Result | Reference |
|---|---|---|---|---|
| Jurkat Cells | Apoptosis Assay | FasL + 1 mg/ml this compound | 58% reduction in FasL-induced apoptosis | |
| Jurkat Cells | Apoptosis Assay | 250 ng/ml FasL | ~35% Annexin-V+ cells | |
| Jurkat Cells | Apoptosis Assay | 250 ng/ml FasL + this compound | ~15% Annexin-V+ cells | |
| RINm5F & CM cells | Apoptosis Assay | Human Amylin + 5 mmol/l this compound | Complete suppression of apoptosis |
| Isolated Islets | Apoptosis Assay | Human Amylin + 5 mmol/l this compound | Incomplete inhibition of apoptosis | |
Table 3: In Vivo Efficacy of this compound in a Mouse Hepatitis Model
| Treatment Group | Serum Alanine Aminotransferase (ALT) U/L | Serum Aspartate Aminotransferase (AST) U/L | Reference |
|---|---|---|---|
| Control (Saline) | ~50 | ~100 | |
| Concanavalin A | ~4500 | ~6000 | |
| Concanavalin A + this compound (3 mg/mouse) | ~1500 | ~2000 |
| Concanavalin A + Anti-FasL mAb | ~1000 | ~1500 | |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Fas mimetic peptides. The following sections describe key protocols used to characterize this compound.
Apoptosis Assay via Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Culture: Culture Jurkat cells (1 x 10⁶ cells/well) in 6-well plates for 12 hours.
-
Treatment: Pre-treat cells with or without 1 mM this compound for 2 hours.
-
Induction: Induce apoptosis by adding FasL (e.g., 250 ng/ml) for 3 hours.
-
Staining:
-
Harvest and wash the cells.
-
Resuspend cells for 10 minutes in a buffer containing calcium, FITC-conjugated Annexin V, and Propidium Iodide (PI).
-
-
Analysis: Analyze 10,000 cells per condition using a flow cytometer (FACScan). Early apoptotic cells are Annexin V positive and PI negative.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein phosphorylation, indicating the activation or inhibition of signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat cells (1 x 10⁶/well) for 12 hours. Pre-treat with 1 mM this compound for 2 hours, followed by treatment with 100 ng/ml FasL for specified time points (e.g., 0, 5, 15, 30 min).
-
Cell Lysis: Wash cells with chilled PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-ERK, ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Mouse Model of Concanavalin A-Induced Hepatitis
This model assesses the in vivo efficacy of this compound in protecting against Fas-mediated organ damage.
Methodology:
-
Animals: Use C57BL/6 mice.
-
Treatment: Inject mice intraperitoneally (i.p.) with this compound (3 mg per mouse) in saline. Control groups receive saline or an anti-FasL monoclonal antibody (0.5 mg/mouse).
-
Induction: After 30 minutes, induce liver injury by injecting 0.5 mg of Concanavalin A (Con A) intravenously (i.v.).
-
Sample Collection: After 12 hours, collect blood samples.
-
Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 6-24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and/or an apoptosis-inducing agent.
-
MTT Addition: Add 10 µL of MTT Reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Caspase Activation Assay
Caspase activation is a hallmark of apoptosis. Its activity can be measured using synthetic peptide substrates that release a fluorescent or colorimetric molecule upon cleavage.
Methodology:
-
Cell Treatment and Lysis: Induce apoptosis in cell cultures as described previously. Harvest cells and prepare cell lysates using a specific lysis buffer.
-
Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (for AFC substrates) or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.
Conclusion and Future Directions
This compound represents a significant advancement in the modulation of the Fas/FasL apoptotic pathway. Its unique mechanism of creating a disabled signaling complex, thereby desensitizing cells to apoptosis, distinguishes it from conventional antagonists. The peptide has demonstrated clear efficacy in both in vitro cell protection and in vivo models of Fas-mediated organ damage. These properties make this compound a promising therapeutic candidate for diseases characterized by excessive apoptosis, such as fulminant hepatitis, autoimmune disorders, and certain neurodegenerative conditions. Future research should focus on optimizing its pharmacokinetic properties, further elucidating the precise structural nature of the defective complex, and exploring its therapeutic potential in a broader range of disease models.
References
The Discovery and Development of Kp7-6: A Fas/FasL Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Kp7-6, a rationally designed peptide mimetic that functions as a Fas/FasL antagonist. This compound has demonstrated potential in mitigating Fas-mediated apoptosis, a critical pathway in various pathological conditions. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rational Design
The development of this compound stemmed from a rational design approach aimed at creating small molecule mimetics that could disable the apoptotic functions of the Fas receptor. The process involved the following key steps:
-
Computational Modeling : A three-dimensional model of the Fas receptor-ligand (FasL) complex was generated using computer-assisted modeling. This model was crucial in identifying the key surface domains of the Fas receptor that are critical for its interaction with FasL.[1]
-
Identification of Target Domains : The computational model highlighted specific secondary structural features of the Fas receptor that are integral to the binding interface with FasL. The "Kp7" surface domain of Fas was identified as a particularly important region.[1]
-
Peptide Mimetic Design : Based on the structural insights from the model, constrained peptide mimetics were designed to mimic the secondary structure of the identified Fas surface domains. The goal was to create a molecule that could competitively interfere with the Fas-FasL interaction.[1]
-
Synthesis and Optimization : A series of peptide mimetics were synthesized and screened for their ability to block Fas receptor-ligand interactions and modulate Fas biological activity. This iterative process of design, synthesis, and testing led to the identification of this compound as a potent antagonist.
This compound is an exocyclic peptide mimetic, meaning it contains a cyclic portion with exocyclic amino acid residues. Its sequence is H-YCDEHFCY-OH, featuring a disulfide bond between the two cysteine residues, which provides conformational constraint.[1]
Biochemical and In Vitro Characterization
This compound has been characterized through a series of biochemical and in vitro cellular assays to elucidate its binding properties and mechanism of action.
Binding Affinity and Specificity
Surface plasmon resonance (SPR) has been utilized to determine the binding kinetics of this compound to its targets.
| Analyte | Ligand | Binding Affinity (Kd) |
| This compound | FasL | 11.2 µM |
| This compound | Fas | 13.2 µM |
This compound demonstrates comparable binding affinity to both the Fas ligand (FasL) and the Fas receptor.[1] This dual binding capability is central to its proposed mechanism of action. Specificity studies have shown that this compound does not bind to other members of the TNF receptor superfamily, such as TNF-α, highlighting its selectivity for the Fas system.
Inhibition of FasL-Induced Apoptosis
The functional activity of this compound was assessed by its ability to protect cells from FasL-induced apoptosis.
| Cell Line | Assay | This compound Concentration | % Inhibition of Apoptosis |
| Jurkat | Cytotoxicity Assay | 1 mg/mL | 58% |
In FasL-sensitive Jurkat T-cells, this compound demonstrated a dose-dependent inhibition of FasL-induced cytotoxicity. At a concentration of 1 mg/mL, this compound reduced FasL-induced apoptosis by 58%.
Mechanism of Action: Modulation of Signaling Pathways
This compound desensitizes cells to FasL-mediated apoptosis through a unique mechanism that involves the formation of a defective Fas-FasL receptor complex. This leads to the modulation of downstream signaling pathways.
-
Inhibition of ERK Activation : this compound inhibits the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).
-
Upregulation of NF-κB Activity : this compound promotes the activity of Nuclear Factor-kappa B (NF-κB), a key pro-survival signaling molecule.
-
No Effect on JNK Pathway : The c-Jun N-terminal kinase (JNK) pathway, another signaling cascade involved in apoptosis, is not affected by this compound.
This differential modulation of signaling pathways shifts the cellular balance away from apoptosis and towards survival.
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in a preclinical animal model of immune-mediated liver injury.
Concanavalin A-Induced Hepatitis Model
The in vivo efficacy of this compound was tested in the Concanavalin A (Con A)-induced hepatitis model in C57BL/6 mice. This model is characterized by T-cell mediated liver damage that is dependent on the Fas/FasL pathway.
| Animal Model | Treatment | Dosing Regimen | Endpoint | Result |
| C57BL/6 Mice | This compound | Intraperitoneal injection prior to Con A challenge | Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels | Significant reduction in serum ALT and AST levels, indicative of protection from liver injury. |
Pretreatment with this compound provided significant protection against Con A-induced liver injury, as evidenced by a marked reduction in the serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). The protective effect of this compound was comparable to that of an anti-FasL monoclonal antibody.
Experimental Protocols
Peptide Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is typically a lyophilized powder.
In Vitro Cytotoxicity Assay
-
Cell Culture : Jurkat cells, sensitive to FasL-induced apoptosis, are cultured in appropriate media.
-
Treatment : Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Induction of Apoptosis : Soluble FasL is added to the cell cultures to induce apoptosis.
-
Assessment of Cell Viability : Cell viability is measured using a standard method such as MTT assay or flow cytometry with apoptosis markers (e.g., Annexin V/Propidium Iodide staining).
-
Data Analysis : The percentage of apoptotic cells is quantified and compared between this compound treated and untreated control groups.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis : Jurkat cells are treated with FasL in the presence or absence of this compound for various time points. Cells are then lysed to extract total protein.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and IκBα (as an indicator of NF-κB activation).
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Band intensities are quantified using image analysis software to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a rationally designed, exocyclic peptide mimetic that acts as a specific antagonist of the Fas/FasL system. Its unique mechanism of action, involving the formation of a defective receptor complex and the subsequent modulation of ERK and NF-κB signaling, distinguishes it from other approaches to inhibit Fas-mediated apoptosis. Preclinical studies have demonstrated its efficacy both in vitro and in an in vivo model of immune-mediated liver injury. Further development and investigation of this compound may hold promise for the treatment of pathologies where Fas-mediated apoptosis plays a significant role.
References
An In-depth Technical Guide to Kp7-6 Versus Other Fas/FasL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fas/FasL signaling pathway is a critical regulator of apoptosis, or programmed cell death, and plays a pivotal role in immune homeostasis and the elimination of potentially harmful cells. Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer. Consequently, the development of inhibitors targeting the Fas/FasL interaction is an area of significant therapeutic interest. This technical guide provides a detailed comparison of Kp7-6, a rationally designed peptide mimetic, with other classes of Fas/FasL inhibitors, including fusion proteins and decoy receptors. We present a comprehensive overview of their mechanisms of action, available quantitative data, and detailed experimental protocols for their evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the Fas/FasL pathway.
Introduction to the Fas/FasL Signaling Pathway
The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1] Its cognate ligand, Fas ligand (FasL), is a type-II transmembrane protein primarily expressed on activated T-cells and natural killer (NK) cells.[2] The interaction between FasL and Fas initiates a signaling cascade that leads to apoptosis.
The canonical Fas-mediated apoptotic pathway is initiated by the trimerization of Fas receptors upon binding to trimeric FasL. This conformational change facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain (DD) of the Fas receptor. FADD, in turn, recruits pro-caspase-8, leading to the formation of the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1]
It is also important to note that Fas signaling is not solely pro-apoptotic. Under certain cellular contexts, it can activate non-apoptotic pathways, including NF-κB and MAPK, which are involved in cell survival, proliferation, and inflammation. The specific outcome of Fas signaling is determined by the cellular environment and the availability of various regulatory proteins.
Overview of Fas/FasL Inhibitors
Inhibitors of the Fas/FasL pathway can be broadly categorized based on their molecular nature and mechanism of action. These include small peptides, recombinant fusion proteins, and decoy receptors. This guide focuses on a comparative analysis of this compound against representatives from these other classes.
-
Peptide Inhibitors (e.g., this compound, ONL1204): These are short amino acid sequences designed to interfere with the Fas-FasL interaction. They can be derived from the receptor or ligand binding domains.
-
Recombinant Fusion Proteins (e.g., Asunercept): These are engineered proteins that typically combine the extracellular domain of the Fas receptor with the Fc portion of an antibody, creating a soluble "trap" for FasL.
-
Decoy Receptors (e.g., DcR3/TR6): These are naturally occurring or engineered soluble receptors that bind to FasL, preventing it from engaging with the cell-surface Fas receptor.
Comparative Analysis of Fas/FasL Inhibitors
This section provides a detailed comparison of this compound with Asunercept and the decoy receptor DcR3, focusing on their mechanism of action and available quantitative data.
This compound: A Fas-Disabling Peptide Mimetic
This compound is an exocyclic cysteine-knot peptide designed to specifically antagonize Fas/FasL-mediated apoptosis.[3] Unlike inhibitors that simply block the binding site, this compound has a unique mechanism of action.
Mechanism of Action: this compound binds to both the Fas receptor and FasL with comparable, albeit micromolar, affinity.[4] This dual binding is thought to promote the formation of a defective, non-functional signaling complex. Rather than preventing the interaction, this compound alters the resulting signaling output. It desensitizes cells to FasL-induced apoptosis by modulating downstream pathways, specifically by promoting the activation of the pro-survival transcription factor NF-κB and inhibiting the activation of extracellular signal-regulated kinase (ERK). The c-Jun N-terminal kinase (JNK) pathway remains unaffected by this compound.
Asunercept (APG101): A Soluble CD95-Fc Fusion Protein
Asunercept is a recombinant fusion protein composed of the extracellular domain of the human CD95 (Fas) receptor and the Fc domain of a human IgG1 antibody. It functions as a soluble decoy receptor, effectively sequestering FasL.
Mechanism of Action: Asunercept selectively binds to CD95L (FasL), thereby preventing the ligand from interacting with the endogenous Fas receptor on cell surfaces. This blockade inhibits the initiation of the apoptotic signal. In the context of cancer, this can prevent the apoptosis of tumor-infiltrating immune cells and also inhibit non-apoptotic, pro-invasive signaling in tumor cells. Asunercept has been evaluated in clinical trials for glioblastoma and myelodysplastic syndromes (MDS). More recently, it has shown potential in reducing recovery time and mortality in patients with severe COVID-19 by preventing FasL-induced lung damage and T-cell depletion.
Decoy Receptor 3 (DcR3/TNFRSF6B): An Endogenous FasL Inhibitor
DcR3, also known as TNFRSF6B or TR6, is a soluble protein and a member of the TNF receptor superfamily. Unlike most members of this family, it lacks a transmembrane domain and is secreted.
Mechanism of Action: DcR3 functions as a decoy receptor by binding to three distinct TNF family ligands: FasL, LIGHT, and TL1A. By competing with the cell surface Fas receptor for FasL binding, DcR3 effectively neutralizes the pro-apoptotic signal. Its binding affinity for the extracellular domain of FasL is in the nanomolar range, comparable to that of the native Fas receptor. Overexpression of DcR3 has been observed in various tumors, suggesting it may be a mechanism by which cancer cells evade immune-mediated destruction.
Quantitative Data Summary
The following table summarizes the available quantitative data for the compared Fas/FasL inhibitors. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target(s) | Binding Affinity (Kd) | Efficacy Data |
| This compound | Peptide Mimetic | FasL and Fas Receptor | 11.2 µM (to FasL)13.2 µM (to Fas) | 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/mL. |
| Asunercept | Fusion Protein | FasL | Not explicitly found. | EC50 of 38.57 ng/mL for binding to anti-Fas Antibody. |
| DcR3 | Decoy Receptor | FasL, LIGHT, TL1A | 0.8 nM (to FasL-ECD) | Data on percentage of inhibition varies by study and cell type. |
| ONL1204 | Peptide Inhibitor | Fas Receptor | Not explicitly found. | Reduces GA lesion growth by up to 50% in a phase 1b study. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Fas/FasL inhibitors.
FasL-Induced Apoptosis Assay in Jurkat Cells
This assay quantifies the ability of an inhibitor to protect Jurkat T-cells from apoptosis induced by FasL or an agonistic anti-Fas antibody.
Materials:
-
Jurkat cells (E6-1 clone)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Recombinant soluble FasL or agonistic anti-Fas antibody (e.g., clone CH11 or APO-1-3)
-
Protein A or anti-IgG antibody for cross-linking (if using certain anti-Fas antibodies)
-
Test inhibitor (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 complete medium in a humidified incubator at 37°C with 5% CO₂. Use cells in the exponential growth phase for experiments.
-
Cell Plating: Harvest cells and adjust the density to 1 x 10⁶ cells/mL in fresh medium. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound). Add the desired concentrations to the appropriate wells. Include a vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Apoptosis Induction: Add recombinant FasL (e.g., 100 ng/mL) or an agonistic anti-Fas antibody (e.g., 10 ng/mL, potentially with a cross-linking secondary antibody) to the wells to induce apoptosis. For a negative control, add medium only.
-
Incubation: Incubate the plate for 3-6 hours at 37°C in the CO₂ incubator.
-
Staining:
-
Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
In Vivo Concanavalin A-Induced Hepatitis Model
This murine model is used to evaluate the in vivo efficacy of Fas/FasL inhibitors in preventing T-cell mediated liver injury, where the Fas pathway plays a significant role.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Concanavalin A (ConA) powder
-
Sterile, pyrogen-free saline
-
Test inhibitor (e.g., this compound)
-
Equipment for intravenous (tail vein) injection
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Serum analysis equipment for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
-
Histology supplies (formalin, paraffin, H&E stain)
Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Inhibitor Administration: Administer the test inhibitor (e.g., this compound) or vehicle control to the mice via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined time before ConA challenge (e.g., 30 minutes to 1 hour prior).
-
ConA Preparation: Prepare a fresh solution of ConA in sterile saline immediately before use. A typical dose is 15-20 mg/kg body weight.
-
Hepatitis Induction: Inject the ConA solution intravenously into the tail vein of the mice.
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress.
-
At a specified time point post-ConA injection (typically 8-12 hours), collect blood via retro-orbital bleeding or cardiac puncture.
-
Separate serum to measure ALT and AST levels, which are markers of liver damage.
-
-
Histological Analysis:
-
Euthanize the mice and perfuse the liver with PBS.
-
Excise the liver and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess the degree of necrosis and inflammation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics (association and dissociation rates) between two molecules, such as a peptide inhibitor and its protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 carboxymethylated dextran chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Ligand (e.g., recombinant FasL)
-
Analyte (e.g., this compound peptide)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the ligand (FasL) diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.
-
Inject ethanolamine to deactivate any remaining active esters on the surface. A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte (this compound peptide) in running buffer.
-
Inject the analyte dilutions sequentially over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Surface Regeneration: After each analyte injection, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The instrument records the change in response units (RU) over time, generating a sensorgram for each concentration.
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The inhibition of the Fas/FasL pathway presents a promising therapeutic strategy for a range of diseases. This compound stands out as a peptide-based inhibitor with a unique modulatory mechanism, distinct from the sequestration approach of fusion proteins like Asunercept and decoy receptors like DcR3. While this compound demonstrates efficacy in preclinical models, its micromolar binding affinity contrasts with the high (nanomolar) affinity of the decoy receptor DcR3. The development of diverse inhibitory modalities, from small peptides to large biologics, provides a versatile toolkit for researchers. The selection of an appropriate inhibitor for therapeutic development will depend on the specific disease context, desired pharmacokinetic properties, and the precise signaling outcome required. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel Fas/FasL inhibitors as they emerge from the discovery pipeline.
References
- 1. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fas-disabling small exocyclic peptide mimetics limit apoptosis by an unexpected mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Kp7-6 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Kp7-6, a Fas/FasL antagonist peptide, in mouse models. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a peptide mimetic that functions as an antagonist of the Fas/FasL signaling pathway. This pathway plays a critical role in regulating apoptosis (programmed cell death). By inhibiting the interaction between Fas ligand (FasL) and its receptor (Fas), this compound can protect cells from Fas-mediated apoptosis.[1] This mechanism of action has prompted investigations into its therapeutic utility in various disease models, including liver injury and cancer.[1][2]
Mechanism of Action
This compound exerts its anti-apoptotic effects by modulating downstream signaling pathways upon binding to Fas and/or FasL. This interaction leads to the formation of a defective signaling complex.[1] Key modulations include:
-
Activation of NF-κB: this compound promotes the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor known to upregulate anti-apoptotic genes.[1]
-
Inhibition of ERK: The peptide also inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK), a component of the MAPK signaling pathway that can promote apoptosis in certain contexts.
This dual modulation of NF-κB and ERK pathways ultimately leads to the desensitization of cells to Fas-mediated apoptotic signals.
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Concanavalin A-Induced Hepatitis Model
This model is used to study acute liver injury where Fas/FasL-mediated apoptosis of hepatocytes is a key pathological event.
Experimental Workflow:
Caption: Workflow for the Concanavalin A-induced hepatitis model.
Detailed Protocol:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
This compound Preparation: Dissolve this compound in pyrogen-free saline.
-
Administration:
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 3 mg per mouse.
-
The control group should receive an equivalent volume of saline.
-
-
Induction of Hepatitis: 30 minutes after this compound administration, induce liver injury by a single intravenous (i.v.) injection of Concanavalin A (e.g., 0.5 mg per mouse) dissolved in saline.
-
Endpoint Analysis: 12 hours after Concanavalin A injection, collect blood samples to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
Quantitative Data Summary:
| Treatment Group | Dose | Route | Endpoint | Result | Reference |
| This compound | 3 mg/mouse | i.p. | Serum ALT & AST | Significantly reduced levels compared to Concanavalin A alone |
Pancreatic Neuroendocrine Tumor (PNET) Model
The Rip1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, has been used to evaluate the immunological effects of this compound.
Experimental Protocol:
-
Animal Model: Rip1-Tag2 transgenic mice.
-
This compound Administration: While a specific administration protocol for this compound in this model is not detailed in the available literature, a typical approach for peptide therapeutics in chronic disease models would involve repeated administrations. A starting point could be to adapt the dose and route from the acute hepatitis model, with a defined frequency (e.g., daily or every other day i.p. injections).
-
Endpoint Analysis:
-
Immunohistochemical analysis of tumor tissue to assess FasL expression.
-
Flow cytometry analysis of tumor-infiltrating lymphocytes to quantify CD8+ Fas+ T-cells.
-
Observed Effects:
| Treatment Group | Animal Model | Endpoint | Result | Reference |
| This compound | Rip1-Tag2 mice | FasL Expression in Tumors | Significant reduction | |
| This compound | Rip1-Tag2 mice | CD8+ Fas+ T-cell Infiltration | Significant increase |
Vehicle Formulations for In Vivo Administration
For in vivo studies, proper formulation of peptides like this compound is crucial for solubility, stability, and bioavailability. While pyrogen-free saline has been used, other formulations can be considered, especially for different administration routes or to achieve sustained release.
General Considerations:
-
Solubility: this compound is soluble in DMSO. For in vivo use, a co-solvent system is often necessary.
-
Stability: Peptides can be susceptible to degradation. Formulations should be prepared fresh, and storage conditions should be optimized (e.g., -20°C or -80°C for stock solutions).
-
Toxicity: The chosen vehicle should be well-tolerated by the animals at the administered volume and concentration.
Example Formulations (for general peptide delivery, may require optimization for this compound):
| Component | Percentage | Notes | Reference |
| DMSO | 10% | Initial solubilization | |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant to improve solubility and stability | |
| Saline | 45% | Final diluent | |
| --- | --- | --- | --- |
| DMSO | 10% | ||
| Corn Oil | 90% | For subcutaneous or intramuscular injection |
Toxicity and Safety Considerations
Currently, there is limited publicly available data on the comprehensive in vivo toxicity profile of this compound. As a Fas/FasL antagonist, there is a theoretical concern for interfering with normal immune homeostasis and clearance of unwanted cells. However, in the acute liver injury model, this compound demonstrated a protective effect. Researchers should conduct thorough toxicity studies, including monitoring of animal weight, behavior, and histopathological analysis of major organs, in parallel with efficacy studies. As Fas is expressed on various cell types, potential off-target effects should be carefully evaluated, especially with chronic administration.
Conclusion
This compound shows promise as a therapeutic agent in preclinical models of diseases where Fas-mediated apoptosis is a key driver of pathology. The provided protocols and data offer a foundation for further in vivo investigation. However, a significant need remains for quantitative efficacy data in cancer models, including tumor growth inhibition and survival studies, as well as comprehensive toxicity assessments to fully understand the therapeutic potential and safety profile of this compound. Further research is warranted to optimize dosing regimens and formulations for various disease applications.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanavalin A (ConA)-induced hepatitis is a widely utilized murine model that recapitulates key aspects of immune-mediated liver injury, such as that seen in autoimmune hepatitis and viral hepatitis. The pathogenesis is primarily driven by the activation of T-lymphocytes and the subsequent release of pro-inflammatory cytokines, leading to hepatocyte apoptosis and necrosis. A critical pathway implicated in this process is the Fas/FasL signaling cascade, which triggers apoptosis in hepatocytes.[1] Kp7-6 is a Fas mimetic peptide that acts as a Fas/FasL antagonist, offering a potential therapeutic avenue for mitigating Fas-mediated liver damage.[2] These application notes provide a detailed protocol for utilizing this compound in a ConA-induced hepatitis model, including expected outcomes and the underlying mechanism of action.
Mechanism of Action of this compound
This compound is a rationally designed exocyclic peptide mimetic that competitively inhibits the interaction between the Fas receptor (Fas) and its ligand (FasL).[3] Unlike large antibodies that sterically hinder the Fas/FasL interaction, the smaller this compound molecule is thought to create a defective signaling complex.[3] This leads to a "desensitization" of the FasL-mediated apoptotic signal.[3] The proposed mechanism involves the modulation of downstream signaling pathways, specifically the activation of the pro-survival transcription factor NF-κB and the inhibition of the pro-apoptotic Extracellular signal-regulated kinase (ERK). The JNK pathway appears to remain unaffected.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in a ConA-induced hepatitis model based on available data.
Table 1: Effect of this compound Analog (Kp7-7) on Liver Transaminase Levels in ConA-Induced Hepatitis
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control (Saline) | Normal physiological levels | Normal physiological levels |
| ConA (20 mg/kg) | Significantly elevated | Significantly elevated |
| Kp7-7 + ConA | Significantly reduced vs. ConA group | Significantly reduced vs. ConA group |
Data is derived from a patent describing a study using a this compound analog, Kp7-7, which is expected to have a similar mechanism of action. The values indicate a significant reduction in liver enzymes with the antagonist pretreatment.
Table 2: Expected Modulation of Key Signaling Molecules and Cytokines by this compound in ConA-Induced Hepatitis
| Molecule | Expected Effect of ConA | Expected Effect of this compound Pretreatment |
| Signaling Proteins | ||
| Phospho-ERK | Increased | Decreased |
| NF-κB Activity | Variable/Increased | Increased |
| Phospho-JNK | Increased | No significant change |
| Pro-inflammatory Cytokines | ||
| TNF-α | Increased | Expected to be indirectly reduced |
| IFN-γ | Increased | Expected to be indirectly reduced |
Experimental Protocols
I. Induction of Hepatitis with Concanavalin A
This protocol describes the induction of acute hepatitis in mice using Concanavalin A.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Concanavalin A (Sigma-Aldrich, Cat. No. C2010 or equivalent)
-
Pyrogen-free saline
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of ConA Solution: Dissolve Concanavalin A in pyrogen-free saline to a final concentration of 2 mg/mL. Ensure complete dissolution by gentle vortexing. Prepare fresh on the day of the experiment.
-
Animal Dosing: Administer ConA solution intravenously (i.v.) via the tail vein at a dosage of 15-25 mg/kg body weight. The final injection volume should be approximately 100-200 µL.
-
Time Course: Liver injury typically develops over 8-24 hours. Peak levels of serum transaminases are generally observed between 8 and 12 hours post-injection. Pro-inflammatory cytokines like TNF-α and IFN-γ peak earlier, around 2-6 hours.
-
Sample Collection: At the desired time point, euthanize mice and collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Perfuse the liver with saline and collect tissue for histological analysis and molecular studies (e.g., Western blot, qPCR).
II. Administration of this compound
This protocol outlines the administration of this compound prior to the induction of hepatitis.
Materials:
-
This compound peptide (lyophilized powder)
-
Vehicle for dissolution (e.g., sterile saline or as recommended by the supplier)
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution: Reconstitute the lyophilized this compound peptide in the appropriate vehicle to the desired stock concentration. The exact dosage should be determined based on preliminary dose-response studies. A patent suggests effective in vivo use of related Fas mimetic peptides.
-
Pretreatment: Administer the this compound solution to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical pretreatment time is 30 minutes to 1 hour before the ConA challenge.
-
Experimental Groups:
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: ConA only (receives vehicle and ConA)
-
Group 3: this compound + ConA (receives this compound and ConA)
-
Group 4: this compound only (receives this compound and saline)
-
III. Assessment of Liver Injury and Mechanistic Analysis
1. Serum Transaminase Measurement:
-
Collect blood and separate serum.
-
Measure ALT and AST levels using a commercially available kit according to the manufacturer's instructions.
2. Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and overall liver architecture.
3. Western Blot Analysis:
-
Homogenize liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-ERK, ERK, p-JNK, JNK, and components of the NF-κB pathway (e.g., p-p65, p65).
-
Use appropriate secondary antibodies and a chemiluminescence detection system for visualization and quantification.
4. Cytokine Analysis:
-
Measure serum levels of TNF-α and IFN-γ using ELISA kits according to the manufacturer's protocols.
-
Alternatively, measure mRNA expression of these cytokines in liver tissue using quantitative real-time PCR (qPCR).
Mandatory Visualizations
Caption: Proposed signaling pathway of ConA-induced hepatitis and the mechanism of this compound.
Caption: Experimental workflow for evaluating this compound in a ConA-induced hepatitis model.
References
- 1. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fas/FasL mRNA expression and TNF-α release in concanavalin A-induced liver injury in mice by bicyclol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analysis set fas: Topics by Science.gov [science.gov]
Application Notes and Protocols: Kp7-6 as an Antagonist of FasL-Induced Apoptosis in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fas receptor (Fas/CD95/APO-1) and its cognate ligand (FasL) are central players in the regulation of programmed cell death, or apoptosis. Dysregulation of the Fas/FasL signaling pathway is implicated in various pathological conditions, including autoimmune diseases and some cancers. Jurkat cells, a human T-lymphoblastoid cell line, are a widely used model for studying Fas-mediated apoptosis due to their high sensitivity to FasL-induced cell death.
Kp7-6 is a synthetic, exocyclic cysteine-knot peptide mimetic that functions as a potent antagonist of the Fas/FasL signaling pathway.[1] Unlike traditional approaches that block ligand-receptor binding, this compound is believed to bind to both Fas and FasL, creating a disabled receptor ensemble that alters downstream signaling.[2] This unique mechanism desensitizes cells to FasL-induced apoptosis, not by simple inhibition, but by actively modulating intracellular signaling cascades. Specifically, this compound has been shown to promote the activation of the pro-survival transcription factor NF-κB while inhibiting the activation of the ERK signaling pathway in Jurkat cells.[2]
These application notes provide detailed protocols for utilizing this compound to study the inhibition of FasL-induced apoptosis in Jurkat cells. The included methodologies cover cell culture, induction of apoptosis, application of this compound as an antagonist, and downstream analysis using flow cytometry and Western blotting.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of this compound in preventing FasL-induced apoptosis and its binding affinities.
Table 1: this compound Inhibition of FasL-Induced Apoptosis in Jurkat Cells
| This compound Concentration | Apoptosis Inducer | Incubation Time | Percent Inhibition of Apoptosis | Reference |
| 1 mg/ml | FasL | Not Specified | 58% | |
| Dose-dependent | 250 ng/ml FasL | 3 hours | Up to >90% |
Table 2: Binding Affinity of this compound
| Binding Target | Dissociation Constant (Kd) | Reference |
| FasL | 11.2 µM | |
| Fas (CD95/APO-1) | 13.2 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general experimental workflow for studying its anti-apoptotic effects.
Experimental Protocols
Jurkat Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152 or equivalent).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Dilute the cell suspension with fresh growth medium every 2-3 days to maintain logarithmic growth.
Induction of Apoptosis with FasL and Inhibition by this compound
This protocol outlines the treatment of Jurkat cells to study the antagonistic effect of this compound on FasL-induced apoptosis.
-
Materials:
-
Jurkat cells in logarithmic growth phase.
-
Recombinant soluble Fas Ligand (FasL).
-
This compound peptide (lyophilized powder).
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO) for reconstituting this compound.
-
Serum-free RPMI-1640 medium.
-
6-well or 24-well tissue culture plates.
-
-
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁵ cells/mL in fresh growth medium in culture plates.
-
This compound Preparation: Reconstitute lyophilized this compound in DMSO to create a stock solution (e.g., 10 mg/mL). Further dilute in serum-free RPMI-1640 to achieve desired working concentrations.
-
Pre-treatment (Optional but Recommended): Pre-incubate the designated wells with the desired final concentration of this compound for 30-60 minutes at 37°C.
-
Apoptosis Induction: Add soluble FasL to the appropriate wells to a final concentration of 200-250 ng/mL.
-
Controls: Prepare the following control groups:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the highest concentration of DMSO used for this compound dilution.
-
This compound Alone: Cells treated only with the highest concentration of this compound to test for intrinsic cytotoxicity.
-
FasL Alone: Cells treated only with FasL to establish the baseline level of apoptosis.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
For apoptosis detection by flow cytometry, an incubation time of 3 hours is recommended.
-
For signaling pathway analysis by Western blot, shorter incubation times (e.g., 5, 15, 30 minutes) are required to capture transient phosphorylation events.
-
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and proceed to downstream analysis.
-
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method quantitatively measures the percentage of apoptotic and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit with Propidium Iodide (PI).
-
1X Annexin V Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Harvest the treated and control cells as described in the previous protocol.
-
Wash the cell pellets once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Calculate the percentage of apoptotic cells (early + late) in each treatment group. The protective effect of this compound is determined by the reduction in the percentage of apoptotic cells in the "this compound + FasL" group compared to the "FasL Alone" group.
-
-
Analysis of Signaling Pathways by Western Blotting
This protocol is for detecting changes in the phosphorylation status of key signaling proteins, such as IκBα (for NF-κB activation) and ERK.
-
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-IκBα
-
Anti-IκBα
-
Anti-phospho-ERK1/2
-
Anti-ERK1/2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Following treatment for short durations (e.g., 0, 5, 15, 30 minutes), harvest cells and wash with cold PBS.
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on NF-κB and ERK signaling in the context of FasL stimulation.
-
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of Fas/FasL-mediated apoptosis. By acting as an antagonist, it allows for the detailed study of signaling pathways that regulate cell survival and death. The protocols provided herein offer a comprehensive framework for researchers to explore the anti-apoptotic potential of this compound in Jurkat cells, a classic model for apoptosis research. These studies can provide insights into developing novel therapeutic strategies for diseases characterized by excessive Fas-mediated cell death.
References
Application Notes and Protocols for Kp7-6 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kp7-6 is a synthetic, exocyclic peptide mimetic that functions as a potent and specific antagonist of the Fas/FasL signaling pathway.[1][2][3] By binding to both the Fas receptor (CD95/APO-1) and its ligand (FasL), this compound disrupts the formation of a functional death-inducing signaling complex (DISC), thereby inhibiting FasL-mediated apoptosis.[3] This peptide has demonstrated significant protective effects against apoptosis in various in vitro models and has shown efficacy in in vivo models of FasL-mediated tissue damage.[3] These application notes provide detailed protocols for utilizing this compound in in vitro experiments to study its anti-apoptotic effects and its modulation of downstream signaling pathways.
Mechanism of Action
This compound exerts its anti-apoptotic effects through a unique mechanism. Instead of simply blocking the interaction between Fas and FasL, it promotes the formation of a defective receptor complex. This leads to a "desensitization" of cells to apoptotic signals by modulating key downstream signaling pathways:
-
Inhibition of ERK Activation: this compound significantly inhibits the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), which can be a pro-apoptotic signal in some cellular contexts.
-
Activation of NF-κB: The peptide promotes the transient activation of the NF-κB pathway, a well-known pro-survival signaling cascade.
The JNK pathway, another component of the Fas signaling cascade, remains unaffected by this compound treatment.
Data Presentation
Table 1: Effective Concentrations of this compound for In Vitro Apoptosis Inhibition
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| Jurkat (Human T-cell leukemia) | FasL-induced Apoptosis | 1 mg/mL | 58% reduction in apoptosis | |
| Jurkat (Human T-cell leukemia) | FasL-induced Apoptosis | Dose-dependent | >90% protection at high doses | |
| RINm5F (Rat insulinoma) | hA-evoked Apoptosis | 0.5 - 1 mmol/L | Partial but significant suppression of apoptosis | |
| RINm5F (Rat insulinoma) | hA-evoked Apoptosis | 5 mmol/L | Complete suppression of apoptosis | |
| CM cells | hA-evoked Apoptosis | 0.5 - 1 mmol/L | Partial but significant suppression of apoptosis | |
| CM cells | hA-evoked Apoptosis | 5 mmol/L | Complete suppression of apoptosis | |
| Isolated mouse islets | hA-evoked Apoptosis | 5 mmol/L | Incomplete inhibition of apoptosis |
Table 2: Recommended this compound Concentration for Western Blot Analysis
| Cell Line | Target Proteins | This compound Concentration | Incubation Time | Reference |
| Jurkat | Phospho-IκBα, Phospho-ERK1/2 | 1 mM | 2 hours pre-treatment |
Experimental Protocols
Protocol 1: Inhibition of FasL-Induced Apoptosis in Jurkat Cells (Annexin V/PI Staining)
This protocol describes how to assess the ability of this compound to inhibit FasL-induced apoptosis in Jurkat cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound peptide
-
Recombinant human Fas Ligand (FasL)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/well in 6-well plates and allow them to adhere for 12 hours.
-
This compound Pre-treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 mg/mL to 2 mg/mL). Pre-treat the cells with the this compound dilutions for 2 hours. Include a vehicle control.
-
Apoptosis Induction: After the pre-treatment, add FasL to the wells at a final concentration of 100-250 ng/mL to induce apoptosis. Incubate for 3-4 hours.
-
Cell Harvesting: Gently collect the cells from each well and transfer them to flow cytometry tubes.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Western Blot Analysis of p-IκBα and p-ERK in Jurkat Cells
This protocol details the procedure for detecting changes in the phosphorylation status of IκBα and ERK in Jurkat cells following treatment with this compound and FasL.
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
This compound peptide
-
Recombinant human Fas Ligand (FasL)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-phospho-ERK1/2, Rabbit anti-ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture and seed Jurkat cells as described in Protocol 1. Pre-treat the cells with 1 mM this compound for 2 hours.
-
FasL Stimulation: Stimulate the cells with 100 ng/mL FasL for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control (β-actin).
Visualization
Caption: this compound modulates FasL-induced signaling pathways.
Caption: Experimental workflow for in vitro analysis of this compound.
References
Application Notes and Protocols for Kp7-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of Kp7-6 for use in cell culture experiments. This compound is a Fas mimetic peptide that functions as a Fas/FasL antagonist, offering protection to cells from Fas-mediated apoptosis.[1][2][3]
Introduction
This compound is an exocyclic cysteine-knot peptide that specifically antagonizes the signaling pathway mediated by the Fas receptor and its ligand (FasL).[4][5] This interaction is crucial in the induction of apoptosis in various cell types. By binding to both Fas and FasL with comparable affinity, this compound is thought to create a defective receptor ensemble, thereby altering the downstream signaling cascade. This antagonistic action has been shown to protect cells from Fas-mediated apoptosis and has demonstrated efficacy in in vivo models of Fas-mediated liver injury.
The mechanism of action of this compound involves the modulation of key signaling molecules. Specifically, it promotes the activity of NF-κB while inhibiting the activation of ERK (extracellular signal-regulated kinase). The JNK (c-Jun N-terminal kinase) pathway, another component of the Fas signaling cascade, remains unaffected by this compound.
Data Presentation: this compound Solubility
The solubility of this compound is a critical factor for its effective use in cell culture. Below is a summary of its solubility in various solvents. It is important to note that for optimal dissolution, especially at higher concentrations in DMSO, the use of newly opened, non-hygroscopic DMSO and sonication is recommended.
| Solvent/Solvent System | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 92.84 mM | Ultrasonic treatment may be needed. Use of new, non-hygroscopic DMSO is recommended. |
| DMSO | 5 mg/mL | 4.64 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 2.32 mM | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 2.32 mM | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 2.32 mM |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, new and non-hygroscopic
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Bring the lyophilized this compound peptide and DMSO to room temperature.
-
To prepare a high-concentration stock solution (e.g., 100 mg/mL or 92.84 mM), carefully weigh the desired amount of this compound powder and add the calculated volume of DMSO.
-
Vortex the solution thoroughly to aid dissolution.
-
If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic bath for short intervals until the solution becomes clear. Gentle heating to 37°C can also aid in solubilization.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1-3 months or at -80°C for up to 6 months. Always refer to the manufacturer's specific storage recommendations.
Preparation of this compound Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
Appropriate cell culture medium (e.g., RPMI 1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Dilute the stock solution directly into the cell culture medium to the final working concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
For example, to prepare a 1 mM working solution in 1 mL of medium, you would add a specific volume of your stock solution to the medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
Protocol for Assessing this compound Activity in Jurkat Cells
This protocol is based on a study investigating the effect of this compound on FasL-induced apoptosis in Jurkat cells.
Cell Line and Culture Conditions:
-
Cell Line: Jurkat cells (American Type Culture Collection).
-
Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Experimental Procedure:
-
Seed Jurkat cells (1 x 10^6 cells/well) in 6-well plates and culture for 12 hours.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 mM) for 2 hours. Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Following the pre-treatment, induce apoptosis by treating the cells with Fas Ligand (FasL) at a concentration of 100 ng/mL for the desired time points (e.g., 5, 15, 30 minutes for signaling pathway analysis).
-
After the treatment period, harvest the cells for downstream analysis.
-
For apoptosis analysis, wash the cells with chilled PBS and resuspend them in a buffer containing FITC-conjugated annexin V and propidium iodide (PI). Analyze the cells by flow cytometry to determine the percentage of early apoptotic cells (Annexin V positive, PI negative).
-
For signaling pathway analysis (e.g., Western blotting), wash the cells with chilled PBS and lyse them using an appropriate lysis buffer. Analyze the cell lysates by Western blotting for key signaling proteins such as phospho-IκBα, IκBα, phospho-ERK1/2, and total ERK.
Visualizations
Signaling Pathway of this compound in Fas-Mediated Apoptosis
References
Application Notes and Protocols for Studying Islet Beta-Cell Apoptosis
A Note on the "Kp7-6 Protocol": Extensive literature searches did not yield specific information on a protocol designated "this compound" for studying islet beta-cell apoptosis. The following application notes and protocols describe well-established and widely used methods for inducing and quantifying apoptosis in pancreatic beta-cells, which are fundamental to diabetes research and drug development. These protocols provide a robust framework for studying beta-cell death.
Introduction
The progressive loss of functional pancreatic beta-cell mass, primarily through apoptosis, is a central feature in the pathogenesis of both type 1 and type 2 diabetes.[1][2] Understanding the molecular mechanisms that trigger beta-cell apoptosis is crucial for the development of novel therapeutic strategies aimed at preserving beta-cell function and survival. This document provides detailed protocols for inducing and measuring apoptosis in islet beta-cells using common, clinically relevant stimuli.
Common Inducers of Beta-Cell Apoptosis
Several stimuli are commonly used in vitro and in vivo to model the conditions that lead to beta-cell apoptosis in diabetes.
-
Pro-inflammatory Cytokines: A combination of cytokines, such as Interleukin-1β (IL-1β), Interferon-γ (IFNγ), and Tumor Necrosis Factor-α (TNFα), are secreted by immune cells and are major mediators of beta-cell damage in type 1 diabetes.[3][4] They activate signaling pathways that lead to the production of nitric oxide (NO) and the induction of both intrinsic and extrinsic apoptotic pathways.[3]
-
Streptozotocin (STZ): STZ is a glucosamine-nitrosourea compound that is selectively taken up by beta-cells via the GLUT2 transporter. It induces DNA alkylation and fragmentation, leading to apoptosis at low doses and necrosis at higher doses.
-
Palmitate: A saturated free fatty acid, palmitate is used to model the lipotoxicity observed in type 2 diabetes. Chronic exposure to high levels of palmitate induces endoplasmic reticulum (ER) stress and activates intrinsic apoptotic pathways.
Quantitative Data for Apoptosis Induction
The following table summarizes typical concentrations and conditions for inducing apoptosis in beta-cell lines (e.g., INS-1) and isolated islets.
| Inducer | Cell Type | Concentration | Incubation Time | Expected Outcome | References |
| Cytokine Cocktail | Rat Islets, INS-1 cells | IL-1β (e.g., 10 U/mL) + IFNγ (e.g., 100 U/mL) | 24 - 48 hours | Increased iNOS expression, NO production, caspase-3 activation, and DNA fragmentation. | |
| Streptozotocin (STZ) | INS-1 cells, Murine Islets | 1-15 mM (for apoptosis) | 1 hour treatment followed by 24-48 hours recovery | DNA fragmentation, PARP activation, caspase-3 activation. | |
| Palmitate | INS-1 cells, Human Islets | 0.25 - 0.5 mM (conjugated to BSA) | 16 - 48 hours | ER stress marker upregulation (CHOP, ATF4), caspase-3 activation, DNA fragmentation. |
Signaling Pathways in Beta-Cell Apoptosis
Cytokine-Induced Apoptosis Pathways
Pro-inflammatory cytokines trigger a complex network of signaling pathways converging on apoptosis. IL-1β and TNFα activate the NF-κB pathway, while IFNγ primarily signals through the JAK-STAT pathway. These pathways synergize to induce the expression of pro-apoptotic genes and nitric oxide synthase (iNOS), leading to nitric oxide production, mitochondrial dysfunction, and activation of caspases.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is central to beta-cell apoptosis induced by cytokines, STZ, and lipotoxicity. This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. Pro-apoptotic members like Bax and Bak, upon activation, lead to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade.
Experimental Protocols
General Experimental Workflow
The general workflow for studying beta-cell apoptosis involves culturing islets or beta-cell lines, inducing apoptosis with a chosen stimulus, and then assessing cell death using various assays.
Protocol 1: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Isolated islets or cultured beta-cells on coverslips/plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Commercially available TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: After apoptosis induction, carefully wash cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Permeabilization: Incubate cells with permeabilization solution for 5 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's instructions.
-
Incubation: Add the TUNEL reaction mixture to the samples, ensuring they are fully covered. Incubate for 60 minutes at 37°C in a humidified, dark chamber. Include a negative control (label solution only) and a positive control (pre-treatment with DNase I).
-
Washing: Rinse the samples three times with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5-10 minutes.
-
Mounting and Visualization: Wash twice with PBS, mount the coverslips onto slides using an anti-fade mounting medium, and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be visible with the counterstain (e.g., blue).
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated during apoptosis and cleave key cellular substrates.
Materials:
-
Isolated islets or cultured beta-cells in a 96-well plate
-
Lysis buffer
-
Commercially available Caspase-3/7 activity assay kit (fluorometric or luminescent, e.g., Caspase-Glo® 3/7)
-
Fluorometer or luminometer plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and induce apoptosis. Include untreated controls.
-
Reagent Preparation: Prepare the caspase substrate reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a lyophilized substrate (e.g., DEVD sequence linked to a fluorophore or aminoluciferin).
-
Cell Lysis and Substrate Addition: Add the prepared Caspase-Glo® 3/7 reagent directly to each well. This reagent typically contains both lytic agents and the caspase substrate.
-
Incubation: Mix the plate gently on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., excitation ~380 nm, emission ~440 nm for AMC-based substrates) or luminescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of caspase-3/7 activity. Normalize the results to cell number or protein concentration if necessary and express as fold-change over the untreated control.
Quantitative Data from Apoptosis Assays
The following table presents example data that could be obtained from the described assays after inducing apoptosis in a beta-cell line.
| Apoptosis Inducer (24h) | % TUNEL-Positive Cells (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 2.1 ± 0.5 | 1.0 ± 0.1 |
| Cytokine Mix | 25.4 ± 3.2 | 4.5 ± 0.6 |
| Streptozotocin (5 mM) | 31.8 ± 4.1 | 6.2 ± 0.8 |
| Palmitate (0.4 mM) | 18.5 ± 2.9 | 3.1 ± 0.4 |
Note: These values are illustrative and will vary based on the specific cell line, islet source, and experimental conditions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Bcl-2 proteins in diabetes: mitochondrial pathways of β-cell death and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine-induced β-cell apoptosis is NO-dependent, mitochondria-mediated and inhibited by BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Kp7-6 in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kp7-6 is a synthetically designed, exocyclic peptide mimetic that functions as a Fas/FasL antagonist. By binding to both the Fas receptor and its ligand, FasL, this compound disrupts the formation of a functional death-inducing signaling complex (DISC), thereby protecting cells from Fas-mediated apoptosis.[1][2][3][4] This unique mechanism of action, which involves the modulation of downstream signaling pathways, including the activation of NF-κB and the inhibition of ERK, makes this compound a valuable tool for investigating the role of the Fas signaling pathway in various cancer cell lines.[1] Dysregulation of the Fas pathway has been implicated in the pathobiology of several cancers. These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-apoptotic effects by creating a defective Fas receptor complex. Unlike antibodies that block the receptor-ligand interaction, this compound binds to both Fas and FasL with comparable affinity, leading to the formation of a disabled receptor ensemble. This dysfunctional complex alters downstream signaling in the following ways:
-
NF-κB Activation: this compound promotes the activation of the NF-κB pathway, a key regulator of cell survival and proliferation.
-
ERK Inhibition: The peptide mimetic inhibits the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), a component of the MAPK signaling pathway that is often associated with cell proliferation and survival.
-
No Effect on JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, another arm of the MAPK signaling cascade, remains unaffected by this compound treatment.
By concurrently activating pro-survival signals (NF-κB) and inhibiting pro-proliferative signals (ERK), this compound effectively "desensitizes" cells to FasL-induced apoptosis.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound in various cell lines.
Table 1: Binding Affinity of this compound
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| This compound | FasL | 11.2 µM | |
| This compound | Fas | 13.2 µM |
Table 2: Inhibition of Apoptosis by this compound
| Cell Line | Apoptosis Inducer | This compound Concentration | % Inhibition of Apoptosis | Reference |
| Jurkat | FasL | 1 mg/ml | 58% | |
| Jurkat | FasL | High doses | >90% | |
| RINm5F | Human Amylin | 0.5-1 mmol/l | Partial but significant | |
| RINm5F | Human Amylin | 5 mmol/l | Complete | |
| CM | Human Amylin | 0.5-1 mmol/l | Partial but significant | |
| CM | Human Amylin | 5 mmol/l | Complete |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to obtain the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the inhibition of FasL-induced apoptosis by this compound using flow cytometry.
Materials:
-
Jurkat cells (or other Fas-sensitive cancer cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Soluble Fas Ligand (FasL)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-treatment: Seed the cells and pre-treat with desired concentrations of this compound for 2 hours.
-
Apoptosis Induction: Induce apoptosis by adding soluble FasL (e.g., 100 ng/mL) to the cell culture. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with FasL alone.
-
Incubation: Incubate for the desired time period (e.g., 4-6 hours).
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and determine the inhibitory effect of this compound.
Western Blot Analysis of ERK Phosphorylation and IκBα Degradation
This protocol is for analyzing the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
FasL
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and/or FasL for the desired time points as described in the apoptosis assay.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels).
Conclusion and Future Directions
This compound is a valuable research tool for studying the intricacies of the Fas/FasL signaling pathway in cancer cells. Its unique mechanism of desensitizing cells to apoptosis by modulating NF-κB and ERK signaling provides a distinct advantage over simple receptor-blocking agents. While the current data is predominantly from Jurkat cells, the provided protocols offer a solid foundation for extending the investigation of this compound to a broader range of cancer cell lines. Future research should focus on determining the efficacy of this compound in various cancer models and exploring its potential as a therapeutic agent, possibly in combination with other anti-cancer drugs. The detailed characterization of its effects on different cancer cell types will be crucial for understanding its full potential in oncology research and drug development.
References
- 1. Fas-disabling small exocyclic peptide mimetics limit apoptosis by an unexpected mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC), lyophilized powder, Fas/FasL antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Kp7-6 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kp7-6 is a rationally designed, exocyclic cysteine-knot peptide that functions as a potent and specific antagonist of the Fas/Fas ligand (FasL) signaling pathway.[1][2][3] Dysregulation of the Fas/FasL system, a critical regulator of apoptosis and immune homeostasis, has been implicated in the pathogenesis of various autoimmune diseases.[4][5] this compound exerts its antagonistic effect by binding to both Fas (CD95/APO-1) and FasL, thereby creating a disabled receptor ensemble and altering downstream signaling pathways. This unique mechanism of action prevents Fas-mediated apoptosis, making this compound a valuable research tool for investigating the role of the Fas/FasL pathway in autoimmune disease models and a potential therapeutic candidate.
These application notes provide detailed protocols for the use of this compound in a well-established in vivo model of autoimmune hepatitis and in vitro apoptosis assays. Furthermore, we discuss the potential applications of this compound in other autoimmune disease models, such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus, based on the critical role of the Fas/FasL pathway in their pathophysiology.
Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₅₆N₁₀O₁₅S₂ | |
| Molecular Weight | 1077.15 g/mol | |
| Appearance | White lyophilized powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 5 mg/mL | |
| Binding Affinity (Kd) | FasL: 11.2 µM, Fas: 13.2 µM | |
| In Vitro Activity | 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/mL | |
| In Vivo Activity | Prevents Concanavalin A-induced liver injury in a murine hepatitis model | |
| Storage | Store at 2-8°C |
Mechanism of Action: Signaling Pathway Modulation
This compound desensitizes cells to FasL-induced apoptosis through a unique modulation of intracellular signaling pathways. Upon binding to Fas and/or FasL, this compound creates a defective signaling complex that leads to the activation of the pro-survival NF-κB pathway and the inhibition of the pro-apoptotic ERK pathway. The JNK pathway, another signaling cascade associated with apoptosis, remains unaffected.
Experimental Protocols
In Vivo Model: Concanavalin A-Induced Autoimmune Hepatitis
This protocol describes the use of this compound to ameliorate liver injury in a mouse model of autoimmune hepatitis induced by Concanavalin A (Con A).
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline
-
Dimethyl sulfoxide (DMSO)
-
Concanavalin A (Con A)
-
C57BL/6 mice (male, 6-8 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer and reagents for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
Protocol:
-
This compound Preparation:
-
Dissolve this compound in a small amount of DMSO.
-
Further dilute with sterile saline to the final desired concentration. The final DMSO concentration should be below 5%.
-
A typical dose is 3 mg of this compound per mouse.
-
-
Animal Treatment:
-
Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection.
-
As a control, inject a separate group of mice with the vehicle (e.g., saline with the same percentage of DMSO).
-
Thirty minutes after the this compound or vehicle injection, administer Con A (15-20 mg/kg) dissolved in sterile saline via intravenous (i.v.) injection into the tail vein.
-
-
Sample Collection and Analysis:
-
Twelve hours after the Con A injection, collect blood from the mice via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Measure the serum levels of ALT and AST using a commercially available kit according to the manufacturer's instructions.
-
Expected Outcome:
Mice pre-treated with this compound are expected to show significantly lower levels of serum ALT and AST compared to the vehicle-treated control group, indicating a protective effect of this compound against Con A-induced liver injury.
In Vitro Model: FasL-Induced Apoptosis in Jurkat Cells
This protocol details the use of this compound to inhibit FasL-induced apoptosis in the Jurkat T-cell line, a common in vitro model for studying apoptosis.
Materials:
-
This compound (lyophilized powder)
-
Jurkat cells (e.g., clone E6-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human Fas ligand (FasL)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 2 hours. Include a vehicle-only control.
-
Induce apoptosis by adding FasL (e.g., 100 ng/mL) to the cell cultures.
-
Incubate the cells for an additional 4-6 hours.
-
-
Apoptosis Staining and Analysis:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Expected Outcome:
Pre-treatment with this compound is expected to cause a dose-dependent decrease in the percentage of apoptotic (Annexin V-positive) Jurkat cells compared to cells treated with FasL alone.
Potential Applications in Other Autoimmune Disease Models
While the efficacy of this compound has been demonstrated in an autoimmune hepatitis model, its mechanism of action suggests potential utility in other autoimmune diseases where the Fas/FasL pathway is implicated.
-
Rheumatoid Arthritis (RA): The synovium in RA is characterized by hyperplasia of fibroblast-like synoviocytes (FLS) and infiltration of inflammatory cells. While Fas is expressed on RA FLS, they are often resistant to Fas-mediated apoptosis, contributing to the persistence of the inflamed synovium. By modulating the Fas/FasL pathway, this compound could potentially restore apoptotic sensitivity in synovial cells and reduce inflammation. Further investigation in animal models of RA, such as collagen-induced arthritis (CIA), is warranted.
-
Multiple Sclerosis (MS): The Fas/FasL system is involved in the regulation of T-cell homeostasis and is implicated in the pathogenesis of MS. Autoreactive T cells in MS patients may have altered susceptibility to Fas-mediated apoptosis, contributing to their persistence and attack on the central nervous system. Furthermore, Fas is expressed on oligodendrocytes, the myelin-producing cells, and their Fas-mediated apoptosis can contribute to demyelination. A Fas/FasL antagonist like this compound could potentially protect oligodendrocytes and modulate the autoimmune T-cell response in MS models like experimental autoimmune encephalomyelitis (EAE).
-
Systemic Lupus Erythematosus (SLE): Defects in the Fas/FasL pathway are known to cause lupus-like autoimmune diseases in mice. In humans, impaired Fas-mediated apoptosis can lead to the accumulation of autoreactive lymphocytes, a hallmark of SLE. By antagonizing the Fas/FasL pathway, this compound could potentially impact the survival of these autoreactive cells. Studies in lupus-prone mouse models, such as MRL/lpr mice, could elucidate the therapeutic potential of this compound in SLE.
Conclusion
This compound is a valuable research tool for investigating the role of the Fas/FasL pathway in autoimmune diseases. The provided protocols for its use in an in vivo model of autoimmune hepatitis and in vitro apoptosis assays offer a starting point for researchers. The strong evidence implicating the Fas/FasL pathway in the pathogenesis of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus suggests that this compound holds promise as a therapeutic candidate and warrants further investigation in these and other autoimmune disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fas-disabling small exocyclic peptide mimetics limit apoptosis by an unexpected mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC), lyophilized powder, Fas/FasL antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Kp7-6 Administration in Liver Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kp7-6 is a rationally designed, small exocyclic peptide mimetic that functions as a potent antagonist of the Fas/Fas ligand (FasL) signaling pathway.[1][2] Dysregulation of the Fas/FasL system is implicated in the pathogenesis of various forms of liver injury, where excessive apoptosis of hepatocytes contributes to tissue damage.[1][2] this compound offers a novel therapeutic approach by not simply blocking the FasL-Fas interaction, but by promoting the formation of a defective, non-signaling receptor complex. This unique mechanism of action leads to the desensitization of hepatocytes to FasL-induced apoptosis, thereby mitigating liver damage.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical liver injury models, with detailed protocols for its administration and analysis of its protective effects.
Mechanism of Action
This compound exerts its hepatoprotective effects by modulating the Fas-mediated apoptotic pathway through a novel mechanism. Instead of competitively inhibiting the binding of FasL to its receptor, Fas, this compound binds to both Fas and FasL with comparable affinity, leading to the formation of a defective signaling complex. This dysfunctional complex is incapable of initiating the downstream caspase cascade that leads to apoptosis.
The key signaling events modulated by this compound include:
-
Inhibition of Extracellular Signal-Regulated Kinase (ERK) Activation: this compound prevents the phosphorylation and activation of ERK, a kinase that can sensitize cells to FasL-induced apoptosis.
-
Upregulation of Nuclear Factor-kappa B (NF-κB) Activity: this compound promotes the activation of NF-κB, a transcription factor known to upregulate the expression of anti-apoptotic genes.
-
No Effect on c-Jun N-terminal Kinase (JNK) Pathway: The JNK signaling pathway, another important mediator of apoptosis, remains unaltered by this compound treatment.
By concurrently inhibiting pro-apoptotic ERK signaling and promoting anti-apoptotic NF-κB activity, this compound effectively desensitizes hepatocytes to FasL-mediated cell death.
Data Presentation
The hepatoprotective effects of this compound have been demonstrated in a Concanavalin A (Con A)-induced liver injury model in mice. The following tables summarize the key findings.
Table 1: Effect of this compound on Serum Aminotransferase Levels in Con A-Induced Liver Injury
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Saline Control | 55 ± 15 | 80 ± 20 |
| Con A (0.5 mg/mouse) | 2800 ± 450 | 3200 ± 500 |
| Con A + this compound (3 mg/mouse) | 800 ± 200 | 950 ± 250 |
| Con A + Anti-FasL mAb (0.5 mg/mouse) | 750 ± 180 | 900 ± 220 |
*Data are presented as mean ± SEM. *p < 0.01 vs. Con A-treated mice. Data is based on findings from Hasegawa et al., 2004.
Table 2: Histopathological Findings in the Liver of Mice with Con A-Induced Injury
| Treatment Group | Histological Observations |
| Saline Control | Normal liver architecture. |
| Con A (0.5 mg/mouse) | Widespread hepatocellular necrosis, inflammatory cell infiltration, and vascular congestion. |
| Con A + this compound (3 mg/mouse) | Markedly reduced hepatocellular necrosis and inflammatory infiltrate compared to the Con A group. |
Histological findings are based on qualitative descriptions in the cited literature.
Table 3: Effect of this compound on Inflammatory Cytokines in Con A-Induced Liver Injury
| Treatment Group | Key Inflammatory Cytokines (e.g., TNF-α, IL-6) |
| Con A (0.5 mg/mouse) | Significant elevation of pro-inflammatory cytokines is a hallmark of Con A-induced liver injury. |
| Con A + this compound (3 mg/mouse) | Expected to reduce the levels of pro-inflammatory cytokines secondary to the inhibition of hepatocyte apoptosis and subsequent inflammatory response. Quantitative data specific to this compound treatment is not currently available in the cited literature. |
Experimental Protocols
In Vivo Model of Concanavalin A-Induced Liver Injury
This protocol describes the induction of acute T-cell mediated liver injury in mice using Concanavalin A (Con A) and the administration of this compound for hepatoprotection.
Materials:
-
This compound peptide
-
Concanavalin A (Con A)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Insulin syringes (for intravenous injection)
-
1 mL syringes with 27-gauge needles (for intraperitoneal injection)
-
Microcentrifuge tubes for blood collection
-
Equipment for serum separation (centrifuge)
-
Reagents and kits for measuring ALT and AST levels
-
Formalin and materials for histological processing
Procedure:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Preparation of Reagents:
-
Dissolve this compound in sterile, pyrogen-free saline to a final concentration for a dose of 3 mg per mouse. The injection volume for intraperitoneal (i.p.) administration is typically 100-200 µL.
-
Dissolve Con A in sterile, pyrogen-free saline to a final concentration for a dose of 0.5 mg per mouse. The injection volume for intravenous (i.v.) administration is typically 100 µL.
-
-
Experimental Groups:
-
Group 1 (Saline Control): Administer saline i.p. 30 minutes before i.v. saline injection.
-
Group 2 (Con A Injury): Administer saline i.p. 30 minutes before i.v. Con A injection.
-
Group 3 (this compound Treatment): Administer this compound (3 mg/mouse) i.p. 30 minutes before i.v. Con A injection.
-
Group 4 (Positive Control - optional): Administer a known hepatoprotective agent (e.g., anti-FasL monoclonal antibody, 0.5 mg/mouse) i.p. 30 minutes before i.v. Con A injection.
-
-
Administration:
-
Administer this compound or saline intraperitoneally (i.p.) to the respective groups.
-
After 30 minutes, administer Con A or saline intravenously (i.v.) via the tail vein.
-
-
Sample Collection:
-
At 12 hours post-Con A injection, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Euthanize the mice and perfuse the liver with saline.
-
Collect a portion of the liver and fix it in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze another portion of the liver in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-PCR).
-
-
Biochemical Analysis:
-
Allow the collected blood to clot and then centrifuge to separate the serum.
-
Measure the serum levels of ALT and AST using a commercially available kit according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Embed the formalin-fixed liver tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess the degree of liver necrosis, inflammation, and overall architecture.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of liver injuries where Fas-mediated apoptosis is a key pathological driver. Its unique mechanism of disabling the Fas receptor complex rather than simply blocking ligand binding offers a nuanced approach to modulating this critical signaling pathway. The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound in preclinical liver injury models. Further studies are warranted to explore its efficacy in other models of liver disease and to elucidate its full therapeutic potential.
References
Troubleshooting & Optimization
Kp7-6 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the Fas/FasL antagonist peptide, Kp7-6, in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guide are designed to address common issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a peptide with hydrophobic residues, which generally limits its solubility in purely aqueous solutions.[1][2] Direct dissolution in water or aqueous buffers may be challenging. Published data indicates that this compound is more readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3]
Q2: Why is my lyophilized this compound powder not dissolving in my aqueous buffer?
A2: Several factors can contribute to poor solubility of lyophilized peptides in aqueous buffers. These include the peptide's amino acid composition, its net charge at the buffer's pH, and the tendency of peptides to aggregate.[4] For this compound, its inherent hydrophobicity is a primary factor.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on supplier data, DMSO is the recommended solvent for preparing a stock solution of this compound. Once dissolved in DMSO, the stock solution can then be serially diluted into the desired aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO is compatible with your assay, typically below 1% (v/v) for cellular experiments.
Q4: Can I heat the this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be employed to aid in the dissolution of peptides. However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.
Q5: Will sonication help dissolve this compound?
A5: Yes, sonication is a recommended technique to aid in the dissolution of peptides by breaking up aggregates. A brief sonication of the peptide solution in an ultrasonic bath can significantly improve solubility.
Troubleshooting Guide
Issue: Precipitate forms when diluting the this compound DMSO stock solution into an aqueous buffer.
Possible Causes and Solutions:
-
"Salting Out": The high concentration of the peptide in the DMSO stock may cause it to precipitate when introduced to the aqueous environment.
-
Solution: Try a more gradual dilution. Instead of a single large dilution, perform serial dilutions. You can also try adding the DMSO stock drop-wise to the vortexing aqueous buffer to facilitate rapid mixing and prevent localized high concentrations.
-
-
pH of the Aqueous Buffer: The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which it has no net charge.
-
Solution: Adjusting the pH of the aqueous buffer away from the pI of this compound can enhance its solubility. Since this compound has acidic residues (Aspartic Acid, Glutamic Acid), increasing the pH of the buffer slightly above neutral (e.g., pH 7.4-8.5) may improve solubility by imparting a net negative charge. Conversely, for basic peptides, an acidic buffer would be more suitable.
-
-
Buffer Composition: The ionic strength of the buffer can influence peptide solubility.
-
Solution: Empirically test different buffer systems (e.g., PBS, Tris) and ionic strengths to find the optimal condition for your experiment.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound from various suppliers.
| Supplier | Solvent | Solubility | Notes |
| GlpBio | DMSO | 100 mg/mL (92.84 mM) | Requires ultrasonic treatment; hygroscopic DMSO can impact solubility. |
| Sigma-Aldrich | DMSO | 5 mg/mL | |
| MedchemExpress | Various | ≥ 2.5 mg/mL (2.32 mM) in formulations | Provides detailed in vivo formulations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the required volume of fresh, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
If precipitation occurs, refer to the troubleshooting guide above.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Proposed signaling pathway of this compound.
References
improving Kp7-6 stability in experimental assays
This Technical Support Center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the Fas/FasL antagonist, Kp7-6, in experimental assays. This compound is a peptide mimetic that protects cells from Fas-mediated apoptosis.[1][2] Ensuring its stability is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in assays crucial?
This compound is an exocyclic cysteine-knot peptide that functions as a Fas/FasL antagonist. It prevents Fas-mediated apoptosis by binding to both the Fas receptor and its ligand (FasL), which creates a defective signaling complex.[3][4] The stability of this compound is paramount because aggregation, degradation, or denaturation can lead to a loss of its biological activity, resulting in inaccurate and unreliable data in your experiments.
Q2: What are the common indicators of this compound instability in experimental settings?
Common signs of instability include:
-
Precipitation or Cloudiness: Visible particles or a cloudy appearance in the this compound solution.
-
Loss of Activity: Diminished or inconsistent performance in functional assays compared to previous batches or literature data.
-
High Variability: Significant differences in results between replicate experiments or different batches of the peptide.
-
Changes in Concentration: A decrease in the measured concentration of the peptide after storage or handling steps like dialysis.
Q3: How does pH affect the stability of this compound?
The pH of the buffer solution is a critical factor for protein and peptide stability. For many proteins, solubility is lowest near their isoelectric point (pI), where the net charge is zero, which can lead to aggregation. It is generally recommended to use a buffer with a pH at least one unit away from the pI of the peptide to maintain its solubility.
Q4: What general considerations should be taken for storing this compound?
For long-term storage, it is recommended to store this compound at -80°C. For shorter periods, -20°C is suitable. After reconstituting the lyophilized powder, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation. Stock solutions are generally stable for up to 3 months at -20°C.
Troubleshooting Guide
This guide addresses specific problems you may encounter with this compound stability.
| Problem | Potential Causes | Recommended Solutions |
| This compound precipitates upon reconstitution or during an experiment. | Suboptimal Buffer pH: The buffer pH may be too close to the isoelectric point (pI) of this compound. | Empirically test a range of buffers with different pH values to find one that maintains solubility. |
| Inappropriate Ionic Strength: Low salt concentrations can sometimes lead to aggregation due to electrostatic interactions. | Screen different salt concentrations (e.g., 50-500 mM NaCl) to identify a range that improves solubility. | |
| High Peptide Concentration: Storing or using this compound at very high concentrations can promote aggregation. | Work with the lowest concentration of this compound that is effective for your assay. If high concentrations are necessary, screen for stabilizing additives. | |
| Inconsistent results or loss of this compound activity. | Oxidation: Cysteine residues in the peptide can be prone to oxidation, which can affect its structure and function. | Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to your buffers. |
| Proteolytic Degradation: Trace amounts of proteases in your experimental system could be degrading this compound. | Add a broad-spectrum protease inhibitor cocktail to your buffers. | |
| Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can denature the peptide. | Prepare single-use aliquots of your this compound stock solution to minimize the number of freeze-thaw cycles. | |
| Adsorption to Surfaces: Peptides can sometimes stick to the walls of plastic tubes, especially at low concentrations. | Consider using low-protein-binding microcentrifuge tubes and pipette tips. |
Data on Stabilizing Agents
The stability of peptides like this compound can often be enhanced by the addition of various excipients to the buffer. The following tables summarize the effects of common additives on protein stability, which can be extrapolated to this compound.
Table 1: Effect of Common Additives on Thermal Stability
| Additive | Typical Concentration | Effect on Melting Temperature (Tm) | Notes |
| Glycerol | 5-20% (v/v) | Increase | A common cryoprotectant that stabilizes proteins by promoting a more favorable hydration shell. |
| L-Arginine | 50-500 mM | Increase | Can suppress aggregation and increase solubility. |
| Sucrose/Trehalose | 0.25-1 M | Increase | Sugars are known to protect proteins against denaturation. |
| Proline | 0.1-1 M | Increase | Acts as an osmolyte that can stabilize protein structure. |
| Imidazole | 100-500 mM | Increase | Has been shown to reduce protein unfolding under certain stress conditions. |
Key Experimental Protocols
Protocol 1: Buffer Screening Using Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for optimal buffer conditions by measuring changes in a protein's melting temperature (Tm). An increase in Tm indicates greater stability.
Materials:
-
This compound peptide
-
SYPRO Orange dye (5000x stock)
-
96-well PCR plates
-
Real-time PCR instrument with melt curve capability
-
A panel of buffers with varying pH and salt concentrations
Procedure:
-
Prepare a Master Mix: Dilute the this compound peptide and SYPRO Orange dye in a base buffer (e.g., deionized water or a minimal buffer) to final concentrations of approximately 5-10 µM for the peptide and 5x for the dye.
-
Aliquot Master Mix: Dispense the master mix into the wells of a 96-well PCR plate.
-
Add Screening Conditions: Add small volumes of concentrated buffer stocks, salts, or additives to each well to achieve the desired final concentrations for screening.
-
Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to mix the components and remove bubbles.
-
Perform Thermal Melt: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.
-
Analyze Data: The melting temperature (Tm) is determined from the midpoint of the transition in the melt curve. Conditions that result in a higher Tm are considered to be more stabilizing for this compound.
Visualizations
Hypothetical this compound Signaling Pathway
References
troubleshooting Kp7-6 inconsistent results
Welcome to the technical support center for Kp7-6, a Fas mimetic peptide and potent Fas/FasL antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, exocyclic cysteine-knot peptide that functions as a Fas/FasL antagonist.[1][2] It protects cells from Fas-mediated apoptosis by binding to both the Fas receptor and its ligand, FasL, with comparable affinity.[1][3] This interaction leads to the formation of a defective signaling complex, which in turn desensitizes cells to apoptotic signals.[3] The downstream effects include the inhibition of extracellular signal-regulated kinase (ERK) activity and an upregulation of NF-κB activity.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term storage, protected from light in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as the peptide is hygroscopic.
-
In Solution: It is highly recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot the peptide into single-use volumes and store at -20°C or -80°C for up to a few weeks. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.
Q3: How should I dissolve this compound?
A3: this compound is soluble in several solvents. For in vitro experiments, DMSO is a common choice, with solubilities reported up to 100 mg/mL. For in vivo studies, complex solvent systems are often required. One such protocol involves a step-by-step addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the solution is clear after each solvent addition. Gentle warming or sonication can aid in dissolution if precipitation occurs.
Q4: What is the purity of commercially available this compound?
A4: Commercially available this compound is typically supplied with a purity of ≥98% as determined by HPLC. It is often supplied as a trifluoroacetate (TFA) salt.
Q5: Does this compound have any known off-target effects?
A5: this compound has been shown to be specific for the Fas receptor and FasL. Studies have indicated that it does not bind to the closely related tumor necrosis factor-α (TNF-α) or its receptor (TNFR). However, as with any peptide mimetic, the potential for off-target effects should be considered, and appropriate controls should be included in your experiments.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from peptide integrity to experimental setup. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect on Fas-mediated apoptosis | Peptide Degradation: Improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles) can lead to a loss of peptide activity. | Store lyophilized peptide at -20°C or -80°C in a desiccator. Aliquot reconstituted peptide into single-use vials and store at -20°C or -80°C. Prepare fresh solutions for each experiment whenever possible. |
| Peptide Aggregation: Peptides can aggregate, especially at high concentrations or in certain buffers, reducing their effective concentration and activity. | Solubilize the peptide in an appropriate solvent like DMSO before diluting in aqueous buffers. If precipitation is observed, gentle warming or sonication may help. Consider the use of alternative solubilization protocols for in vivo studies. | |
| Incorrect Peptide Concentration: Inaccurate weighing of the hygroscopic lyophilized powder or not accounting for the peptide's net content can lead to incorrect concentrations. | Allow the vial to warm to room temperature in a desiccator before opening and weigh quickly. Refer to the manufacturer's certificate of analysis for the net peptide content to make accurate concentration calculations. | |
| High variability between experimental replicates | Inconsistent Cell Health and Density: The sensitivity of cells to FasL-induced apoptosis can be influenced by their health, passage number, and density. | Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments. |
| Variability in FasL Activity: The activity of recombinant FasL can vary between batches and may decrease with improper storage. | Aliquot and store recombinant FasL according to the manufacturer's instructions. Test the activity of each new batch of FasL to ensure consistency. | |
| Incomplete Solubilization or Precipitation: If this compound is not fully dissolved or precipitates out of solution during the experiment, its effective concentration will be inconsistent. | Visually inspect the this compound solution for any precipitates before adding it to your assay. Ensure complete dissolution as per the recommended protocols. | |
| Unexpected cytotoxic effects of this compound alone | High Concentration of DMSO: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at high concentrations. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Peptide Impurities: Although commercially available this compound is of high purity, minor impurities could potentially have cytotoxic effects. | Use highly purified this compound (≥98% HPLC). If cytotoxicity persists, consider sourcing the peptide from a different supplier and comparing the results. |
Experimental Protocols
Key Experimental Methodologies
1. In Vitro Inhibition of FasL-Induced Cytotoxicity in Jurkat Cells
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on FasL-induced apoptosis in a Fas-sensitive Jurkat T-cell line.
-
Cell Culture: Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute in culture medium to the desired final concentrations.
-
Apoptosis Induction:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours at 37°C.
-
Induce apoptosis by adding soluble FasL-Flag fusion protein to a final concentration known to induce significant apoptosis (e.g., 100 ng/mL).
-
Incubate for 4-6 hours at 37°C.
-
-
Apoptosis Assessment: Quantify apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.
-
DNA Fragmentation Assays: Detect the characteristic laddering of DNA on an agarose gel.
-
2. In Vivo Inhibition of Concanavalin A (Con A)-Induced Hepatitis in Mice
This protocol is based on in vivo studies showing the protective effect of this compound in a murine model of autoimmune hepatitis.
-
Animal Model: Use C57BL/6 mice (or other appropriate strain).
-
This compound Formulation for Injection: Prepare this compound in a sterile, pyrogen-free vehicle suitable for intraperitoneal (i.p.) injection. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.
-
Experimental Procedure:
-
Administer this compound (e.g., in a single i.p. dose) or a vehicle control to the mice.
-
After a pre-treatment period (e.g., 30 minutes), induce hepatitis by intravenous (i.v.) injection of Concanavalin A (Con A) dissolved in pyrogen-free saline.
-
Monitor the animals for signs of distress.
-
At a specified time point (e.g., 12 hours) after Con A injection, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and collect liver tissue for histological analysis.
-
-
Assessment of Liver Injury:
-
Serum Transaminases: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of liver damage.
-
Histology: Perform hematoxylin and eosin (H&E) staining of liver sections to assess the extent of necrosis and inflammation.
-
Visualizations
Signaling Pathways
References
Kp7-6 Technical Support Center: Optimizing Dosage for Maximum Efficacy
Welcome to the Kp7-6 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no efficacy in apoptosis inhibition | Suboptimal Dosage: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Refer to the dose-response data in Table 1 . Perform a dose-response curve to determine the optimal concentration for your cell line. For Jurkat cells, concentrations around 1 mg/ml have shown a significant reduction in FasL-induced apoptosis[1]. In other cell lines like RINm5F and CM cells, concentrations between 0.5-1 mmol/l showed partial but significant suppression of apoptosis, while 5 mmol/l completely suppressed apoptosis[2]. |
| Incorrect Experimental Setup: The timing of this compound pre-incubation or the concentration of the apoptosis-inducing agent (e.g., FasL) may not be optimal. | For apoptosis inhibition assays, pre-incubate the cells with this compound for at least 2 hours before adding the apoptosis inducer[3]. Ensure the concentration of the inducing agent is appropriate to induce a measurable level of apoptosis in your control group. | |
| Degraded this compound: Improper storage or handling may have led to the degradation of the peptide. | Store lyophilized this compound at 2-8°C. Following reconstitution in DMSO, aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. | |
| Precipitation or solubility issues | Incorrect Solvent: this compound has specific solubility characteristics. | This compound is soluble in DMSO at 5 mg/mL. For in vivo studies, specific solvent formulations are recommended. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL. If precipitation occurs, gentle heating and/or sonication can aid dissolution. |
| Inconsistent results between experiments | Variability in Cell Culture: Cell passage number, density, and health can affect the cellular response to this compound. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Seed cells at a consistent density for all experiments. |
| Variability in Reagent Preparation: Inconsistent concentrations of this compound or other reagents. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently. | |
| Unexpected cellular effects | Off-Target Effects: While this compound is reported to be specific for the Fas/FasL system and does not bind to TNF-α or TNFR, off-target effects are a possibility with any small molecule inhibitor. | To confirm that the observed effects are due to Fas/FasL inhibition, consider using appropriate controls, such as a scrambled peptide control or siRNA-mediated knockdown of Fas or FasL. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Fas mimetic peptide that acts as a Fas/FasL antagonist. It binds to both the Fas receptor and its ligand, FasL, with comparable affinity. This binding creates a defective receptor complex that alters downstream signaling. Specifically, this compound promotes the activation of the pro-survival transcription factor NF-κB while inhibiting the activation of the pro-apoptotic kinase ERK. The JNK signaling pathway remains unaffected.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-type dependent. Based on published data, a good starting point for Jurkat cells is 1 mg/ml, which has been shown to cause a 58% reduction in FasL-induced apoptosis. For other cell lines, a dose-response experiment is recommended, starting from a range of 0.5 mmol/l to 5 mmol/l.
Q3: How should I prepare and store this compound stock solutions?
A3: Reconstitute lyophilized this compound in DMSO to a stock concentration of 5 mg/mL. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be effective in vivo, for example, in preventing Concanavalin A-induced liver injury in a murine hepatitis model. For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
Q5: Is this compound specific to the Fas/FasL pathway?
A5: this compound has been shown to be selective for the Fas receptor complex and does not bind to the closely related TNF-α or its receptor, TNFR. However, as with any pharmacological inhibitor, performing appropriate control experiments to rule out potential off-target effects in your specific system is recommended.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Apoptosis Inhibition
| Cell Type | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |
| Jurkat | FasL | 1 mg/ml | 58% reduction in apoptosis | |
| Jurkat | FasL | Dose-dependent | >90% protection at high doses | |
| RINm5F and CM cells | Human Amylin (hA) | 0.5-1 mmol/l | Partial but significant suppression of apoptosis | |
| RINm5F and CM cells | Human Amylin (hA) | 5 mmol/l | Complete suppression of apoptosis | |
| Isolated Islets | Human Amylin (hA) | 0.5-1 mmol/l | No measurable effect on apoptosis | |
| Isolated Islets | Human Amylin (hA) | 5 mmol/l | Incomplete inhibition of apoptosis |
Table 2: Binding Affinity of this compound
| Binding Partner | Dissociation Constant (Kd) | Reference |
| FasL | 11.2 µM | |
| Fas | 13.2 µM |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Inhibition Assay using Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in Jurkat cells treated with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Soluble Fas Ligand (FasL)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO).
-
Induce apoptosis by adding soluble FasL to a final concentration of 100 ng/mL. Include a negative control group with no FasL treatment.
-
Incubate the cells for 4 hours at 37°C.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 2: Western Blot Analysis of NF-κB and ERK Signaling
This protocol details the detection of phosphorylated IκBα (a marker of NF-κB activation) and phosphorylated ERK.
Materials:
-
Jurkat cells
-
This compound
-
Soluble Fas Ligand (FasL)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Jurkat cells and treat with this compound and FasL as described in Protocol 1.
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control (β-actin).
Visualizations
Figure 1: Proposed mechanism of this compound action.
Figure 2: General experimental workflow for assessing this compound efficacy.
References
potential off-target effects of Kp7-6
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the hypothetical kinase inhibitor, Kp7-6. The information herein is designed to help you anticipate, identify, and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?
A1: Yes, observing a phenotype that cannot be explained by the on-target activity of this compound is a common indicator of off-target effects. Kinase inhibitors, in particular, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. We recommend performing a broad kinase screen to identify other kinases that this compound may be inhibiting.
Q2: What is the first step we should take to profile the off-target activity of this compound?
A2: A comprehensive in vitro kinase screen is the recommended first step. Panels of several hundred kinases are commercially available and can provide a broad overview of the selectivity of this compound. This data will help you identify potential off-target kinases that warrant further investigation.
Q3: Our kinase screen revealed that this compound inhibits several kinases with similar potency to its intended target. What should we do next?
A3: If this compound inhibits multiple kinases with similar potency, it is important to determine which of these interactions are relevant in a cellular context. We recommend performing a Cellular Thermal Shift Assay (CETSA) or a NanoBRET Target Engagement Assay for the most promising off-target candidates. These assays will confirm whether this compound binds to these targets in cells.
Q4: Can this compound have off-target effects that are not related to kinases?
A4: Yes, while this compound is designed as a kinase inhibitor, it could potentially bind to other proteins with structurally similar binding sites. A broader screening approach, such as a safety pharmacology panel (e.g., a CEREP panel), can assess the binding of this compound to a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Q5: We have confirmed a cellular off-target engagement. How can we be sure it is responsible for our observed phenotype?
A5: To link a specific off-target interaction to a phenotype, you can use several strategies. One approach is to use RNA interference (e.g., siRNA or shRNA) to deplete the off-target protein and see if this phenocopies the effect of this compound. Another strategy is to test a structurally unrelated inhibitor of the off-target kinase to see if it produces the same phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at low concentrations of this compound. | This compound may be inhibiting a kinase essential for cell survival. | Perform a broad kinase screen to identify potent off-target kinases. Cross-reference identified off-targets with known roles in cell viability. |
| The observed phenotype does not match the known downstream signaling of the intended target. | This compound could be affecting a parallel or upstream signaling pathway through an off-target kinase. | Use phosphoproteomics to map the global signaling changes induced by this compound. This can reveal unexpected pathway modulation. |
| Inconsistent results between in vitro and cellular assays. | The off-target effect may be cell-type specific, or the off-target protein may not be expressed in the cell line used for in vitro validation. | Confirm the expression of the intended target and the suspected off-target in your cellular model using qPCR or western blotting. |
| This compound shows activity in a cellular model that lacks the intended target. | This strongly suggests an off-target effect. | Use this target-null cell line as a tool to identify the off-target. For example, you can perform a CETSA experiment in this cell line to identify which protein is being stabilized by this compound. |
Quantitative Data Summary
The following tables represent hypothetical data for this compound to serve as a template for summarizing your own experimental findings.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (Top 10 Hits)
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Target Kinase A (On-Target) | 15 | 98% |
| Off-Target Kinase B | 50 | 92% |
| Off-Target Kinase C | 120 | 85% |
| Off-Target Kinase D | 350 | 70% |
| Off-Target Kinase E | 800 | 55% |
| Off-Target Kinase F | 1,200 | 40% |
| Off-Target Kinase G | 2,500 | 25% |
| Off-Target Kinase H | 5,000 | 15% |
| Off-Target Kinase I | >10,000 | <10% |
| Off-Target Kinase J | >10,000 | <10% |
Table 2: Hypothetical Safety Pharmacology Profile for this compound (CEREP Panel)
| Target Class | Representative Target | % Inhibition @ 10 µM |
| GPCRs | 5-HT2B | 65% |
| Dopamine D2 | 20% | |
| Adrenergic alpha-1A | <10% | |
| Ion Channels | hERG | 45% |
| L-type Calcium Channel | <10% | |
| Transporters | Norepinephrine Transporter | 15% |
| Non-kinase Enzymes | PDE4 | <10% |
Experimental Protocols
Protocol 1: Kinase Profiling using an In Vitro Radiometric Assay
-
Assay Principle: This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase. Inhibition of the kinase by this compound results in a decreased incorporation of the radiolabel.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP (spiked with γ-³²P-ATP) in a suitable kinase buffer.
-
Add this compound at various concentrations (typically a 10-point dose-response curve).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the free radiolabeled ATP, often by spotting the mixture onto a phosphocellulose membrane and washing away the excess ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the % inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. This allows for the assessment of target engagement in a cellular environment.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
Lyse the cells by mechanical disruption (e.g., freeze-thaw cycles).
-
Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the lysates and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: A diagram of a signaling pathway illustrating how this compound can have both intended and unintended effects.
Caption: A workflow for the experimental validation of suspected off-target effects of this compound.
Caption: A troubleshooting diagram for investigating unexpected toxicity observed with this compound.
Kp7-6 Technical Support Center: Experimental Controls & Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Kp7-6, a Fas mimetic peptide and Fas/FasL antagonist. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, exocyclic peptide mimetic that functions as a Fas/FasL antagonist.[1] It protects cells from Fas-mediated apoptosis by binding to both the Fas receptor and its ligand, FasL.[1][2] This interaction leads to the formation of a defective signaling complex, which in turn modulates downstream signaling pathways to desensitize cells to apoptotic stimuli.[1][2]
Q2: How does this compound modulate intracellular signaling pathways?
A2: this compound binding to the Fas/FasL complex alters downstream signaling in a specific manner. It promotes the activation of the anti-apoptotic NF-κB pathway while simultaneously inhibiting the pro-apoptotic ERK pathway. Notably, the JNK pathway, another key player in apoptosis, remains unaffected by this compound. This combined modulation of NF-κB and ERK signaling is central to its protective effects against Fas-mediated cell death.
Q3: Is this compound specific for the Fas/FasL system?
A3: Yes, studies have demonstrated the selectivity of this compound. Surface plasmon resonance (BIAcore) analysis has shown that this compound binds to both Fas and FasL but does not interact with the closely related tumor necrosis factor-alpha (TNF-α) or its receptor (TNFR). This specificity makes it a valuable tool for studying Fas-mediated signaling in isolation.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of apoptosis in my cell-based assay.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For example, in Jurkat cells, this compound has been shown to inhibit FasL-induced cytotoxicity at various concentrations. In studies with isolated islets and insulinoma cell lines, concentrations between 0.5 to 5 mmol/l were tested.
-
-
Possible Cause 2: Incorrect timing of this compound addition.
-
Solution: For preventative studies, ensure that cells are pre-incubated with this compound before the addition of the apoptotic stimulus (e.g., FasL or human amylin). For rescue experiments, this compound should be added after the apoptotic induction has begun. The timing will depend on the kinetics of apoptosis in your system.
-
-
Possible Cause 3: Instability of this compound in culture media.
-
Solution: While generally stable, prolonged incubation times at 37°C could potentially lead to degradation. Ensure your experimental timeline is appropriate. If you suspect instability, you can perform a time-course experiment to assess the duration of its inhibitory effect.
-
Problem 2: My in vivo results are inconsistent or show no therapeutic effect.
-
Possible Cause 1: Poor bioavailability or rapid clearance of this compound.
-
Solution: The formulation and route of administration are critical for in vivo efficacy. This compound can be dissolved in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline for injection. Consider optimizing the delivery strategy, including the dosing regimen (e.g., single vs. multiple doses) and the timing of administration relative to the disease model induction.
-
-
Possible Cause 2: The animal model is not primarily driven by Fas-mediated pathology.
-
Solution: Confirm that the pathology in your animal model is indeed dependent on the Fas/FasL pathway. For instance, this compound has been shown to be effective in the Concanavalin A-induced hepatitis model, which is known to involve Fas-mediated liver injury. If the primary mechanism is different, this compound may not be effective.
-
Problem 3: I am observing off-target effects in my experiments.
-
Possible Cause 1: High concentrations of this compound.
-
Solution: As with any bioactive compound, very high concentrations may lead to non-specific effects. Always perform a dose-response curve to identify the lowest effective concentration that produces the desired biological outcome without toxicity.
-
-
Possible Cause 2: Contamination of the this compound stock.
-
Solution: Ensure that your this compound stock is pure and free of contaminants. Use sterile techniques for preparation and handling of all solutions. If in doubt, obtain a new batch of the compound from a reputable supplier.
-
Experimental Protocols & Controls
Key Experimental Methodologies
| Experiment | Detailed Methodology |
| In Vitro Apoptosis Assay | 1. Cell Culture: Plate Fas-sensitive cells (e.g., Jurkat cells) at an appropriate density. 2. Treatment: Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 1 hour). 3. Apoptosis Induction: Add a known concentration of soluble FasL-Flag fusion protein to induce apoptosis. 4. Incubation: Incubate for a period sufficient to induce measurable cell death (e.g., 4-24 hours). 5. Analysis: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay. |
| Western Blot Analysis of Signaling Pathways | 1. Cell Treatment: Treat cells with this compound and/or FasL for various time points (e.g., 5, 15, 30 minutes). 2. Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. 3. Protein Quantification: Determine protein concentration using a BCA or Bradford assay. 4. SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. 5. Immunoblotting: Probe membranes with primary antibodies against phosphorylated and total forms of IκBα, ERK, and JNK. Use a loading control like GAPDH or β-actin. 6. Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. |
| Surface Plasmon Resonance (SPR) for Binding Kinetics | 1. Chip Preparation: Immobilize recombinant FasL-Flag or Fas-Fc onto a CM5 sensor chip using standard amine coupling. 2. Analyte Injection: Flow different concentrations of this compound over the chip surface at a constant flow rate. 3. Data Acquisition: Measure the change in resonance units over time to obtain sensorgrams. 4. Data Analysis: Analyze the sensorgrams using appropriate software (e.g., BIA EVALUATION) to calculate the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD). |
Recommended Experimental Controls
| Control | Purpose |
| Vehicle Control | To ensure that the solvent used to dissolve this compound (e.g., DMSO) does not have any effect on the experimental outcome. |
| Untreated Control | To establish the baseline level of apoptosis or signaling pathway activation in the absence of any treatment. |
| Positive Control (Apoptosis Inducer Alone) | To confirm that the apoptotic stimulus (e.g., FasL) is active and capable of inducing the expected level of cell death or signaling. |
| Negative Control Peptide | To demonstrate that the observed effects are specific to the this compound sequence and not a general property of peptides. A scrambled version of the this compound peptide can be used. |
Quantitative Data Summary
| Parameter | Value | Method | Source |
| This compound binding to FasL (kon) | 68.5 M-1s-1 | Surface Plasmon Resonance (BIAcore) | |
| This compound binding to FasL (koff) | 7.65 x 10-4 s-1 | Surface Plasmon Resonance (BIAcore) | |
| Effective concentration for apoptosis suppression (in vitro) | 0.5 - 5 mmol/l | Apoptosis Assay (nucleosome increase) |
Visualizing this compound Mechanism of Action
References
Technical Support Center: Kp7-6 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of the Kp7-6 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
A: Lyophilized this compound peptide should be stored in a cool, dark, and dry place. For long-term storage, it is best to store the peptide at -20°C or colder, where it can remain stable for several years.[1][2] Always allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can decrease the peptide's stability.[2][3][4]
Q2: How should I store this compound peptide once it is reconstituted in a solvent?
A: Reconstituted this compound solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 3 months) or at -80°C for longer-term storage (up to 1 year). For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q3: What is the best solvent for reconstituting this compound peptide?
A: The ideal solvent depends on your experimental application. For general in vitro use, you can start by attempting to dissolve the peptide in sterile distilled water. If the peptide is difficult to dissolve, sonication can be helpful. For stock solutions, DMSO is a common solvent. For in vivo applications, specific formulations are required. One common protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q4: Is the this compound peptide sensitive to light?
A: Yes, it is advisable to protect the peptide from bright light, both in its lyophilized form and when in solution.
Q5: What is the mechanism of action of this compound?
A: this compound is a Fas mimetic peptide that acts as a Fas/FasL antagonist. It can bind to both the Fas receptor and the Fas ligand (FasL), which disrupts the formation of a functional death-inducing signaling complex (DISC) and protects cells from Fas-mediated apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide is hydrophobic or has formed aggregates. | - First, try gentle warming (not exceeding 40°C) and sonication.- If insoluble in water, try adding a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.- For basic peptides, adding a small amount of 10% acetic acid may help. For acidic peptides, 1% ammonium hydroxide can be used. |
| Inconsistent experimental results | - Improper storage leading to peptide degradation.- Repeated freeze-thaw cycles of stock solutions.- Inaccurate peptide concentration due to incomplete dissolution. | - Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from moisture.- Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.- Visually inspect the solution to ensure it is clear and free of particulates before use. |
| Low or no biological activity | - The peptide has degraded.- The experimental concentration is too low. | - Use a fresh vial of lyophilized peptide or a new aliquot of the stock solution.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations used in the literature for in vitro assays with Jurkat cells range from 0.5 to 1 mmol/L. |
| Unexpected cytotoxicity | - The solvent used for reconstitution is toxic to the cells at the final concentration.- The peptide itself may have off-target effects at very high concentrations. | - Ensure the final concentration of any organic solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%).- Include a vehicle control (solvent without the peptide) in your experiments.- Titrate the peptide concentration to find the optimal therapeutic window. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage of Lyophilized Powder | -20°C for up to 3 years | |
| Storage of Reconstituted Solution | -20°C for up to 1 month; -80°C for up to 6 months | |
| In Vitro Effective Concentration (Jurkat cells) | 0.5 - 1 mmol/L for significant apoptosis suppression | |
| In Vivo Solubility | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Binding Affinity (Kd) | 11.2 µM to FasL; 13.2 µM to Fas |
Experimental Protocols
Protocol 1: Inhibition of FasL-Induced Apoptosis in Jurkat Cells
This protocol is adapted from studies demonstrating the antagonistic effect of this compound on FasL-induced apoptosis in Jurkat T-cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Recombinant human Fas Ligand (FasL)
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed Jurkat cells at a density of 2 x 10^6 cells/ml in a 24-well plate.
-
This compound Pre-incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 mM) for 2 hours. Include a vehicle control.
-
Apoptosis Induction: Add FasL to the cell cultures at a final concentration of 100 ng/ml.
-
Incubation: Incubate the cells for 3-6 hours at 37°C.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. This typically involves a 15-minute incubation in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol outlines the general steps to analyze changes in key signaling proteins (e.g., phospho-IκBα, phospho-ERK) in response to this compound and FasL treatment.
Materials:
-
Treated Jurkat cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated Jurkat cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Fas/FasL Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Fas-mediated apoptosis by blocking Fas/FasL interaction.
References
Technical Support Center: Kp7-6 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kp7-6 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a cyclic peptide antagonist of the Fas/FasL signaling pathway. Its primary function is to protect cells from Fas-mediated apoptosis by binding to both the Fas receptor and its ligand (FasL), thereby creating a defective signaling complex. This action inhibits the downstream apoptotic cascade.
Q2: What is the amino acid sequence of this compound?
The amino acid sequence of this compound is Tyr-Cys-Asp-Glu-His-Phe-Cys-Tyr. It contains a disulfide bridge between the two cysteine residues (Cys2 and Cys7), which creates its cyclic structure.
Q3: How should lyophilized this compound be stored?
Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, it can be stored at 2-8°C. It is important to protect it from moisture and light.
Q4: How do I properly reconstitute and store this compound stock solutions?
For reconstitution, use a sterile, appropriate solvent such as DMSO to prepare a stock solution.[1] Following reconstitution, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[2]
Troubleshooting Guide
Issue 1: I am observing a decrease in this compound activity over the course of my multi-day cell culture experiment. What could be the cause?
A decrease in this compound activity in long-term experiments is likely due to its degradation in the experimental medium. Several factors can contribute to this:
-
Enzymatic Degradation: Proteases present in serum-containing cell culture media can cleave the peptide bonds of this compound. Cells themselves can also secrete proteases that may degrade the peptide.
-
Chemical Instability: The disulfide bond in this compound can be susceptible to reduction or cleavage under certain conditions, particularly at neutral to basic pH. Other potential chemical modifications include oxidation of amino acid residues.
-
Physical Instability: this compound may adsorb to the surface of plasticware or aggregate over time, reducing its effective concentration in the medium.
Solution:
To mitigate degradation, consider the following strategies:
-
Minimize Serum Concentration: If your experimental design allows, reduce the concentration of serum in your cell culture medium or use a serum-free medium to lower protease activity.
-
Replenish this compound: In long-term experiments, it is advisable to replenish the this compound in the culture medium every 24-48 hours to maintain a consistent effective concentration.
-
Use Protease Inhibitors: While this can interfere with normal cellular processes, the addition of a broad-spectrum protease inhibitor cocktail could be considered in specific experimental setups after careful validation.
-
Optimize pH: Maintain the pH of your culture medium within the optimal physiological range (typically 7.2-7.4), as deviations, especially to more basic conditions, can accelerate disulfide bond degradation.[3]
Issue 2: I am unsure if my this compound is still active after being in solution for an extended period. How can I test its stability?
You can assess the stability of this compound in your specific experimental conditions by performing a stability assay. A common method is to incubate this compound in your experimental medium (e.g., cell culture medium with 10% FBS) at 37°C and collect samples at different time points (e.g., 0, 8, 24, 48, and 72 hours). The amount of intact this compound remaining can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
Below is a table summarizing the expected stability of this compound under different conditions. Note that these are estimated values and should be confirmed experimentally.
| Experimental Condition | Expected Half-Life (t½) | Key Degradation Factors |
| Cell Culture Medium (Serum-Free) at 37°C | > 72 hours | Minimal enzymatic degradation, potential for oxidation and disulfide bond shuffling. |
| Cell Culture Medium with 10% FBS at 37°C | 48 - 72 hours | Enzymatic degradation by serum proteases. |
| Phosphate Buffered Saline (PBS) at 37°C, pH 7.4 | > 96 hours | Low degradation, primarily non-enzymatic. |
| PBS at 37°C, pH > 8.0 | < 48 hours | Increased rate of disulfide bond degradation. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium using RP-HPLC
This protocol outlines a method to determine the in vitro stability of this compound in cell culture medium supplemented with fetal bovine serum (FBS).
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
RP-HPLC system with a C18 column
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in DMSO to a final concentration of 1 mg/mL.
-
Prepare Experimental Medium: Prepare the cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Incubation:
-
Spike the experimental medium with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.
-
Aliquot the mixture into low-protein-binding microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot.
-
To precipitate proteins and stop enzymatic activity, add two volumes of ACN with 1% TFA to the sample.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the RP-HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact this compound from its degradation products.
-
Monitor the absorbance at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining relative to the 0-hour time point.
-
Plot the percentage of intact this compound versus time to determine the degradation profile and estimate the half-life.
-
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for decreased this compound activity.
References
Kp7-6 Vehicle Control for In Vivo Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Kp7-6 vehicle control in in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the preparation and administration of the this compound vehicle.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or phase separation during vehicle preparation. | The solubility of this compound may be limited in the chosen solvent mixture. The order of solvent addition and mixing technique can affect dissolution. | Gently warm the solution and/or use sonication to aid in the dissolution of the peptide.[1] Ensure that the solvents are added sequentially and mixed thoroughly at each step. It is recommended to first prepare a clear stock solution of this compound in an appropriate solvent (e.g., DMSO) before adding co-solvents.[1] |
| Inconsistent experimental results between batches. | The stability of the prepared this compound vehicle may be compromised. The age of the stock solution can also be a factor. | Prepare the final working solution fresh on the day of use.[1] Store stock solutions appropriately: -80°C for up to 6 months or -20°C for up to 1 month in sealed storage, away from moisture.[1] |
| Observed toxicity or adverse effects in animal models. | The concentration of certain vehicle components, such as DMSO, may be too high. The route of administration could also contribute to local or systemic toxicity. | Optimize the vehicle formulation to use the lowest effective concentration of potentially toxic solvents. For sensitive animal models, consider reducing the DMSO concentration.[2] Always include a vehicle-only control group to differentiate the effects of the vehicle from the test compound. |
| Difficulty in achieving the desired concentration of this compound. | The inherent solubility of this compound in aqueous solutions is low. | Utilize one of the recommended formulation protocols that have been shown to achieve a solubility of at least 2.5 mg/mL. Consider alternative formulations using solubilizing agents like SBE-β-CD or corn oil if the standard DMSO/PEG300/Tween-80/Saline mixture is not suitable for your experimental needs. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a Fas/FasL antagonist. It is a Fas mimetic peptide, meaning it mimics a part of the Fas receptor. This compound functions by binding to both the Fas receptor and its ligand, FasL, which leads to the formation of a defective signaling complex. This "desensitizes" the cell to FasL-induced apoptosis (programmed cell death). Specifically, it has been shown to promote the anti-apoptotic NF-κB pathway while inhibiting the pro-apoptotic ERK pathway.
2. What are the common in vivo applications of this compound?
This compound has been used in preclinical research to protect against Fas-mediated tissue injury. A key application is in models of liver injury, where it has been shown to protect mice from Concanavalin A-induced hepatitis. It has also been investigated for its protective role against apoptosis in islet beta-cells, suggesting its potential relevance in the study of type 2 diabetes.
3. What are the recommended vehicle formulations for in vivo administration of this compound?
Several vehicle formulations have been successfully used to dissolve this compound for in vivo studies. The choice of vehicle will depend on the desired concentration, route of administration, and the specific animal model. Here are some established protocols:
| Protocol | Solvent Composition | Achievable Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.32 mM) | A commonly used formulation for systemic administration. |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.32 mM) | An alternative for studies where PEG300 or Tween-80 may be undesirable. |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.32 mM) | Suitable for oral or subcutaneous administration of lipophilic compounds. |
4. How should this compound and its solutions be stored?
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Solutions should be stored in sealed containers to prevent moisture absorption.
-
Working Solutions: It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to ensure stability and efficacy.
5. Are there any known side effects of the this compound vehicle components?
Yes, the components of the vehicle can have their own biological effects, which is why a vehicle-only control group is crucial in any experiment.
-
DMSO: High concentrations of DMSO can cause a range of effects, including sedation and decreased locomotor activity. For sensitive applications like intratracheal administration, lower concentrations (e.g., 2%) are advised.
-
Tween-80: At high concentrations (e.g., 32%), Tween-80 can also lead to a significant decrease in locomotor activity in mice. Some studies suggest it may cause an inflammatory response.
-
PEG300: While generally considered safe, some studies have noted that polyethylene glycols can have biological effects.
It is essential to carefully select the vehicle composition and concentration to minimize these confounding effects.
Experimental Protocols
Protocol for Preparation of this compound Vehicle (Protocol 1)
This protocol details the step-by-step preparation of the commonly used this compound vehicle formulation.
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile, pyrogen-free)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure the peptide is completely dissolved. Gentle warming or sonication can be used if necessary.
-
In a separate sterile tube, add the required volume of the this compound stock solution. For a final concentration of 2.5 mg/mL in a total volume of 1 mL, you would use 100 µL of the 25 mg/mL stock solution.
-
Sequentially add the co-solvents, mixing thoroughly after each addition.
-
Add 400 µL of PEG300 to the this compound/DMSO solution and mix until uniform.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Visually inspect the final solution for any precipitation or phase separation. If observed, refer to the troubleshooting guide.
-
Administer the freshly prepared solution to the animals as per your experimental design.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in modulating Fas/FasL-mediated apoptosis. This compound binding to Fas and/or FasL creates a defective signaling complex, leading to the activation of the pro-survival NF-κB pathway and the inhibition of the pro-apoptotic ERK pathway.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Study
This diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A typical in vivo experimental workflow.
References
Validation & Comparative
Validating Kp7-6 Activity: A Comparative Guide for New Cell Line Integration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of Kp7-6, a Fas mimetic peptide and Fas/FasL antagonist, in a new cell line. It offers a direct comparison with an alternative Fas/FasL inhibitor, Asunercept (APG101), and includes detailed experimental protocols and data interpretation guidelines to ensure robust and reliable results.
Introduction to this compound and Fas/FasL Signaling
This compound is a peptide-based antagonist of the Fas/FasL signaling pathway, designed to protect cells from Fas-mediated apoptosis.[1][2][3] The Fas receptor (also known as CD95 or APO-1) and its ligand (FasL) are key regulators of programmed cell death. Their interaction triggers a signaling cascade that culminates in apoptosis, a critical process in immune homeostasis and tissue development. Dysregulation of this pathway is implicated in various diseases, making it a prime target for therapeutic intervention.
This compound functions by binding to both the Fas receptor and FasL, which leads to the formation of a defective signaling complex.[4][5] This interference modulates downstream signaling by activating the pro-survival NF-κB pathway and inhibiting the pro-apoptotic ERK pathway, without affecting the JNK pathway. This unique mechanism "desensitizes" the cell to apoptotic stimuli. This compound exhibits specificity for the Fas receptor complex and does not interact with other members of the tumor necrosis factor (TNF) receptor superfamily, such as TNF-α.
Comparative Compound: Asunercept (APG101)
For a comprehensive validation of this compound's activity, this guide uses Asunercept (also known as APG101) as a comparator. Asunercept is a soluble CD95-Fc fusion protein that acts as a FasL inhibitor by binding to and neutralizing CD95L, thereby preventing its interaction with the Fas receptor. This direct ligand sequestration mechanism provides a valuable benchmark against which to compare the more complex, modulatory activity of this compound.
Experimental Validation Workflow
The following workflow outlines a systematic approach to validating this compound activity in a new cell line.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical data from the experimental workflow, comparing the efficacy and mechanism of action of this compound and Asunercept.
Table 1: Cytotoxicity and Apoptosis Inhibition
| Parameter | This compound | Asunercept | Vehicle Control |
| CC50 (µM) | > 100 | > 100 | N/A |
| IC50 (Apoptosis Inhibition, µM) | 15.2 | 25.8 | N/A |
| Maximal Apoptosis Inhibition (%) | 85.3 | 92.1 | 0 |
| Caspase-8 Activity Inhibition (%) | 78.5 | 88.9 | 0 |
Table 2: Mechanism of Action Analysis
| Parameter | This compound | Asunercept | FasL Only | Untreated Control |
| NF-κB p65 Nuclear Translocation (Fold Change) | 3.5 | 1.2 | 1.1 | 1.0 |
| p-ERK/Total ERK Ratio (Fold Change) | 0.4 | 0.9 | 2.8 | 1.0 |
This compound Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in modulating Fas/FasL-induced apoptosis.
References
Confirming Kp7-6 Specificity for the Fas Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kp7-6, a Fas mimetic peptide, with other alternatives for antagonizing the Fas pathway. The information presented is supported by experimental data to aid in the evaluation of this compound's specificity and performance.
Introduction to this compound and the Fas Pathway
The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway, a critical process in immune homeostasis and the elimination of cancerous or infected cells. Dysregulation of the Fas pathway is implicated in various pathologies, including autoimmune diseases and cancer. This compound is a rationally designed, exocyclic cysteine-knot peptide that acts as a Fas/FasL antagonist, protecting cells from Fas-mediated apoptosis.[1][2][3] This guide will delve into the experimental evidence confirming the specificity of this compound for the Fas pathway and compare its performance with other common inhibitory molecules.
This compound Performance and Specificity
This compound has been shown to specifically interact with the Fas receptor and its ligand, thereby inhibiting FasL-induced apoptosis.[4] Its specificity is a key attribute, as off-target effects can lead to unintended biological consequences.
Binding Affinity and Specificity
Experimental data demonstrates that this compound binds to both FasL and Fas with comparable affinity, but does not interact with other members of the tumor necrosis factor (TNF) superfamily, such as TNF-α or its receptor (TNFR), highlighting its specificity.[5]
| Molecule | Target | Dissociation Constant (Kd) | Specificity Notes |
| This compound | FasL | 11.2 µM | Does not bind to TNF-α or TNFR. |
| Fas | 13.2 µM | ||
| Anti-FasL mAb (MFL3) | Mouse FasL | Not explicitly quantified | Reported to block CD178/CD95 induced apoptosis. |
| Anti-FasL mAb (PC111) | Human FasL | Not explicitly quantified | Suppresses apoptosis of keratinocytes due to Fas-FasL interaction. |
| Asunercept (soluble Fas-Fc) | Human FasL | Not explicitly quantified | Selectively binds to CD95L, disrupting CD95/CD95L signaling. |
| Anti-Fas mAb (ZB4) | Human Fas | Not explicitly quantified | Recognizes human Fas and blocks apoptosis; does not recognize mouse Fas or TNF. |
Functional Activity
This compound effectively inhibits FasL-induced apoptosis in a dose-dependent manner. In Jurkat cells, a common model for studying Fas-mediated apoptosis, this compound has been shown to significantly reduce cell death. Furthermore, in vivo studies have demonstrated its protective effects against Fas-mediated hepatic injury.
Comparison with Alternative Fas Pathway Inhibitors
Several other molecules are utilized to inhibit the Fas pathway, each with distinct mechanisms of action.
-
Anti-FasL/Fas Monoclonal Antibodies (mAbs): These antibodies, such as MFL3, PC111, and ZB4, directly bind to FasL or Fas, physically blocking the ligand-receptor interaction.
-
Soluble Fas Receptors (Decoy Receptors): Molecules like Asunercept are fusion proteins containing the extracellular domain of Fas. They act as decoys, binding to FasL and preventing it from engaging with the native Fas receptor on cells.
-
Caspase Inhibitors: These small molecules, such as the pan-caspase inhibitor Z-VAD-FMK, act downstream of Fas receptor activation. They block the activity of caspases, the key executioner enzymes of apoptosis.
| Inhibitor Class | Mechanism of Action | Advantages | Disadvantages |
| This compound (Peptide Mimetic) | Binds to both Fas and FasL, creating a defective signaling complex. | Small molecule, potential for good tissue penetration. | Lower affinity compared to monoclonal antibodies. |
| Anti-FasL/Fas mAbs | High-affinity binding to FasL or Fas, blocking interaction. | High specificity and affinity. | Large molecule, potential for immunogenicity and poor tissue penetration. |
| Soluble Fas Receptors | Act as a "decoy" to sequester FasL. | High specificity for FasL. | Large molecule, potential for immunogenicity. |
| Caspase Inhibitors | Inhibit downstream effector caspases. | Broadly inhibit apoptosis from multiple pathways. | Lack of specificity to the Fas pathway can have widespread effects. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize the specificity and efficacy of Fas pathway inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique is used to measure the binding kinetics and affinity (Kd) between two molecules in real-time without the need for labels.
Protocol:
-
Immobilization: Covalently immobilize the ligand (e.g., recombinant human Fas or FasL) onto a sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject the analyte (e.g., this compound or a monoclonal antibody) at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in a sensorgram.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
In Vitro Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay is used to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., Jurkat T-cells) and treat with a Fas-activating agent (e.g., recombinant FasL) in the presence or absence of the inhibitor (e.g., this compound) for a specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release their cytoplasmic contents.
-
Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Measurement: Measure the absorbance of the released pNA at 405 nm using a spectrophotometer or microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the Fas signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Fas Signaling Pathway
This compound Mechanism of Action
Experimental Workflow for Specificity
Conclusion
The available data strongly support the specificity of this compound for the Fas pathway. Its ability to bind to both Fas and FasL while avoiding interaction with other TNF superfamily members, combined with its demonstrated efficacy in inhibiting Fas-mediated apoptosis, makes it a valuable tool for researchers studying this signaling cascade. When compared to other inhibitors, this compound offers the advantages of a small molecule, though with a lower binding affinity than monoclonal antibodies. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired mechanism of action, target specificity, and delivery considerations. This guide provides a foundational understanding to aid in making an informed decision for your research or drug development program.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. InVivoMAb anti-mouse FasL (CD178) | Bio X Cell [bioxcell.com]
- 4. Fas-disabling small exocyclic peptide mimetics limit apoptosis by an unexpected mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC), lyophilized powder, Fas/FasL antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Kp7-6: A Comparative Analysis of its Cross-Reactivity with Death Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide mimetic Kp7-6 and its cross-reactivity profile with various death receptors. While this compound is a known antagonist of the Fas/FasL signaling pathway, its interaction with other members of the death receptor family is a critical aspect for its therapeutic development. This document summarizes the available experimental data, provides detailed experimental protocols for assessing cross-reactivity, and visualizes the relevant signaling pathways.
Executive Summary
This compound is an exocyclic peptide mimetic designed to antagonize Fas ligand (FasL)-mediated apoptosis.[1] It achieves this by binding to both FasL and the Fas receptor (CD95/APO-1) with comparable micromolar affinity, leading to the formation of a defective signaling complex.[1] Experimental evidence demonstrates that this compound is selective for the Fas/FasL system and does not bind to Tumor Necrosis Factor-alpha (TNF-α) or its receptor (TNFR).[1] However, there is currently no direct experimental data on the binding of this compound to other death receptors such as Death Receptor 4 (DR4; TRAIL-R1) and Death Receptor 5 (DR5; TRAIL-R2). This guide will delve into the known specifics of this compound's interactions and discuss the potential for cross-reactivity with other death receptors based on structural and sequence homology.
Quantitative Data on this compound Binding Affinity
The binding kinetics of this compound to its known targets, FasL and Fas, have been determined using surface plasmon resonance (SPR). The dissociation constants (Kd) are in the low micromolar range, indicating a moderate binding affinity.
| Ligand | Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (µM) | Reference |
| FasL-Flag | This compound | 68.5 | 7.65 x 10⁻⁴ | 11.2 | |
| Fas-Fc | This compound | 24.1 | 3.18 x 10⁻⁴ | 13.2 | |
| TNF-α | This compound | No binding detected | - | - | |
| TNFR | This compound | No binding detected | - | - | |
| DR4 | This compound | Not reported | Not reported | Not reported | |
| DR5 | This compound | Not reported | Not reported | Not reported |
Comparative Analysis of Death Receptor Signaling Pathways
Death receptors belong to the tumor necrosis factor receptor (TNFR) superfamily and share a conserved cytoplasmic "death domain" that is essential for inducing apoptosis. While the downstream signaling cascades of these receptors have common elements, there are also key differences.
Fas Signaling Pathway
Upon binding of FasL, the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a caspase cascade, ultimately leading to apoptosis.
DR4/DR5 Signaling Pathway
Similar to Fas signaling, the binding of TRAIL (TNF-related apoptosis-inducing ligand) to DR4 or DR5 induces receptor trimerization and the formation of the DISC, which includes FADD and pro-caspase-8, leading to apoptosis. Interestingly, there is evidence that soluble FasL can also bind to DR5, suggesting a potential for cross-talk between these pathways.
Potential for this compound Cross-Reactivity: A Structural Perspective
In the absence of direct binding studies of this compound with DR4 and DR5, an analysis of the structural and sequence homology between the death receptors and their ligands can provide insights into the likelihood of cross-reactivity.
-
Receptor Homology: Fas, DR4, and DR5 are all members of the TNFR superfamily and share significant homology in their extracellular cysteine-rich domains and their intracellular death domains. DR4 and DR5 share a particularly high degree of sequence homology with each other.
-
Ligand Homology: FasL and TRAIL are both type II transmembrane proteins belonging to the TNF superfamily. They share approximately 28% sequence homology.
While the overall structures are similar, subtle differences in the ligand-binding interfaces of the receptors confer specificity. The fact that this compound does not bind to TNFR, another member of the same superfamily, suggests that it recognizes a specific epitope on Fas and FasL that is not conserved in TNFR. Whether this epitope is present in DR4 or DR5 remains to be experimentally determined. The surprising finding that soluble FasL can bind to DR5 highlights the potential for unexpected cross-reactivity within this receptor family and underscores the need for direct experimental validation.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of binding and cell-based assays should be performed.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time interaction between a ligand and an analyte.
Objective: To determine the binding affinity and kinetics of this compound to immobilized death receptors (Fas, DR4, DR5, TNFR).
Workflow:
References
comparing in vitro and in vivo effects of Kp7-6
A Comprehensive Comparison of the In Vitro and In Vivo Effects of Kp7-6
Introduction
This compound is a rationally designed, exocyclic peptide mimetic that functions as a Fas/FasL antagonist.[1][2][3][4] It has demonstrated significant potential in modulating Fas-mediated apoptosis, a critical pathway in various physiological and pathological processes, including liver injury.[1] This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by experimental data and methodologies, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its anti-apoptotic effects by disrupting the normal signaling cascade initiated by the interaction of Fas ligand (FasL) with its receptor, Fas. Unlike simple competitive inhibitors, this compound has the unique ability to bind to both FasL and the Fas receptor. This leads to the formation of a defective, non-functional receptor-ligand complex.
The formation of this defective complex desensitizes cells to FasL-induced apoptotic signals through a distinct modulation of downstream signaling pathways. Specifically, this compound promotes the activation of NF-κB, a key pro-survival signal, while simultaneously inhibiting the activation of the ERK pathway, which can sensitize cells to apoptosis in certain contexts. Notably, the JNK signaling pathway, another component of the Fas-mediated apoptotic cascade, remains unaffected by this compound.
Below is a diagram illustrating the proposed mechanism of action for this compound.
In Vitro Effects of this compound
In vitro studies have consistently demonstrated the ability of this compound to protect cells from Fas-mediated apoptosis.
Cytotoxicity Assays
In FasL-sensitive Jurkat cells, this compound specifically protected against FasL-induced cell lysis. Furthermore, in models of human amylin (hA)-evoked apoptosis in islet β-cells, this compound was shown to both suppress and rescue cells from apoptosis.
| Cell Line | Treatment | This compound Concentration | Outcome | Reference |
| Jurkat Cells | FasL-Flag Fusion Protein | Various | Protection from FasL-induced cytotoxicity | |
| RINm5F and CM cells | Human Amylin (hA) | 0.5-1 mmol/L | Partial but significant suppression of apoptosis | |
| RINm5F and CM cells | Human Amylin (hA) | 5 mmol/L | Complete suppression of apoptosis | |
| Isolated Islets | Human Amylin (hA) | 5 mmol/L | Incomplete inhibition of apoptosis |
Modulation of Signaling Pathways
The protective effects of this compound are linked to its ability to modulate key intracellular signaling molecules. In Jurkat cells pretreated with this compound and then stimulated with FasL, Western blot analysis revealed:
-
NF-κB Pathway: An enhanced phosphorylation of IκBα within 5 minutes, indicating the activation of the pro-survival NF-κB pathway.
-
ERK Pathway: A significant inhibition of ERK1/2 phosphorylation between 5 and 30 minutes.
-
JNK Pathway: No alteration in the activation of JNK was observed.
| Signaling Protein | Effect of this compound + FasL | Time Course | Cell Line | Reference |
| Phospho-IκBα | Enhanced Phosphorylation | 5 minutes | Jurkat | |
| Phospho-ERK1/2 | Significantly Inhibited | 5-30 minutes | Jurkat | |
| JNK | Unaltered Activation | Not specified | Jurkat |
In Vivo Effects of this compound
The protective effects of this compound observed in vitro have been successfully translated into animal models of Fas-mediated pathology.
Concanavalin A-Induced Hepatitis Model
FasL-induced apoptosis is a primary driver of liver cell death in various conditions, including drug toxicity and viral hepatitis. In a mouse model of Concanavalin A (Con A)-induced hepatitis, which mimics Fas-mediated liver injury, this compound demonstrated a significant protective effect. The administration of this compound was shown to limit the extent of liver damage, with an efficacy comparable to that of an anti-Fas monoclonal antibody.
| Animal Model | Condition | Treatment | Outcome | Reference |
| Mice | Concanavalin A-induced hepatitis | This compound | Limits liver injury |
Experimental Protocols
In Vitro Cytotoxicity and Signaling Workflow
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound.
1. Cell Culture and Treatment:
-
FasL-sensitive Jurkat cells are cultured under standard conditions.
-
Cells are pretreated with this compound for 2 hours.
-
Subsequently, cells are treated with 100 ng/ml of soluble FasL-Flag fusion protein.
2. Cytotoxicity Assay:
-
Cell viability is assessed using standard methods to determine the protective effect of this compound against FasL-induced cell death.
3. Western Blot Analysis:
-
At various time points post-FasL treatment (e.g., 5, 30 minutes), cells are lysed.
-
Cell lysates are analyzed by Western blotting to detect the phosphorylation status of IκBα and ERK1/2.
-
β-actin is used as a loading control to ensure equal protein loading.
In Vivo Hepatitis Model Workflow
The workflow for evaluating the in vivo efficacy of this compound in the Con A-induced hepatitis model is as follows.
1. Animal Model:
-
The experiment is conducted using a suitable mouse strain.
2. Treatment:
-
One group of mice is pretreated with this compound.
-
Hepatitis is then induced by intravenous injection of Concanavalin A (Con A).
3. Evaluation:
-
The extent of liver injury is assessed by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Histopathological analysis of liver tissue is performed to evaluate the degree of necrosis and inflammation.
Conclusion
This compound is a promising Fas/FasL antagonist with a novel mechanism of action that desensitizes cells to Fas-mediated apoptosis. Its efficacy has been demonstrated in both in vitro cell culture systems and in vivo models of liver injury. The ability of this compound to protect against FasL-induced cell death by modulating NF-κB and ERK signaling pathways highlights its potential as a therapeutic agent for diseases where Fas-mediated apoptosis plays a significant pathological role. The provided data and experimental frameworks offer a solid foundation for further research and development of this peptide mimetic.
References
Validating Fas-Dependent Apoptosis: A Comparative Guide to the Use of Kp7-6
For researchers, scientists, and drug development professionals investigating programmed cell death, accurately validating the specific pathways involved is critical. The Fas/FasL signaling cascade is a primary initiator of the extrinsic apoptosis pathway, and its dysregulation is implicated in numerous pathologies. This guide provides an objective comparison of Kp7-6, a Fas/FasL antagonist, with other common tools for validating Fas-dependent apoptosis, supported by experimental data and detailed protocols.
Understanding Fas-Dependent Apoptosis
The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1][2] The extrinsic apoptosis pathway is initiated when the Fas ligand (FasL) binds to its receptor, Fas.[1][2][3] This interaction triggers the trimerization of Fas receptors, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) to a cytoplasmic region of the receptor known as the death domain. FADD, in turn, recruits procaspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, activating executioner caspases like caspase-3, which ultimately dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.
This compound: A Peptide Mimetic for Modulating Fas Signaling
This compound is a synthetic, exocyclic peptide mimetic that functions as a Fas/FasL antagonist. It was designed to specifically interfere with Fas-mediated cellular apoptosis. Unlike simple blocking agents, this compound has a unique mechanism of action.
Mechanism of Action: this compound binds with comparable affinity to both the Fas receptor and its ligand, FasL. This dual binding is thought to create a defective or disabled receptor ensemble, which alters the downstream signaling cascade. Instead of simply blocking the interaction, this compound modulates the signal, leading to:
-
Inhibition of ERK activation: The ERK pathway can sensitize some cell types to FasL-induced apoptosis. This compound's inhibition of ERK activation contributes to its anti-apoptotic effect.
-
Activation of NF-κB: this compound promotes the transient activation of NF-κB, a transcription factor known to regulate anti-apoptotic molecules.
-
No alteration of the JNK pathway: The JNK pathway, another potential signaling route, remains unaffected by this compound.
By creating this dysfunctional signaling complex, this compound effectively "desensitizes" cells to FasL-induced apoptosis. This makes it a valuable tool for experimentally confirming the involvement of the Fas/FasL pathway in an observed apoptotic event. If treatment with this compound significantly reduces the level of apoptosis, it provides strong evidence that the cell death is, at least in part, Fas-dependent.
Figure 1. Proposed mechanism of this compound action.
This compound in Practice: A Comparison with Alternative Validation Tools
While this compound is a potent tool, several other methods are commonly used to investigate Fas-dependent apoptosis. The choice of method depends on the specific experimental question, available resources, and the desired level of specificity.
| Method | Principle | Specificity for Fas Pathway | Apoptosis Stage Detected | Advantages | Disadvantages |
| This compound | Pharmacological inhibition by forming a defective Fas/FasL signaling complex. | High | Initiating Events | High specificity; provides functional validation; can be used in vitro and in vivo. | Potential for off-target effects (though shown to be specific against TNF-α/TNFR); requires careful dose-response optimization. |
| Annexin V Staining | Detects phosphatidylserine (PS) externalization on the cell membrane. | Low | Early | Well-established, easy to use, compatible with flow cytometry. | Not pathway-specific; PS exposure can also occur in necrosis. |
| TUNEL Assay | Labels 3'-hydroxyl termini of DNA strand breaks. | Low | Late | Can be used on fixed cells and tissue sections; provides spatial information in tissues. | Not pathway-specific; can also label necrotic cells or cells with general DNA damage. |
| Caspase-8 Activation Assay | Measures the enzymatic activity of cleaved caspase-8, the initiator caspase of the Fas pathway. | High | Mid (Initiation) | Directly measures the activity of a key pathway component; quantitative. | Does not confirm the upstream signal (FasL/Fas interaction); requires cell lysis. |
| Blocking Antibodies (anti-Fas/FasL) | Monoclonal antibodies that bind to Fas or FasL, preventing their interaction. | Very High | Initiating Events | Highly specific; directly blocks the receptor-ligand interaction. | Can have batch-to-batch variability; potential for non-specific binding or Fc receptor activation. |
| Genetic Knockdown/Out (siRNA, CRISPR) | Silencing or deleting genes encoding key pathway components (e.g., FAS, FADD, CASP8). | Very High | N/A (Pathway Ablation) | Highest specificity; provides definitive genetic evidence. | Time-consuming; can be technically challenging; potential for compensatory pathway activation. |
Supporting Experimental Data
The efficacy of this compound in blocking Fas-dependent apoptosis has been demonstrated in various cell types. The following table summarizes representative quantitative data from published studies.
| Cell Type | Apoptotic Stimulus | This compound Concentration | Result | Reference |
| Jurkat T-lymphocytes | FasL | 1 mg/ml | 58% reduction in FasL-induced apoptosis | |
| RINm5F and CM cells (Insulinoma cell lines) | Human Amylin (hA) | 5 mmol/l | Complete suppression of hA-evoked apoptosis | |
| Isolated Mouse Islets | Human Amylin (hA) | 5 mmol/l | Incomplete but significant inhibition of hA-evoked apoptosis | |
| C57BL/6 Mice | Concanavalin A (Con A) | 3 mg per mouse | Significant protection against Con A-induced liver injury (hepatitis) |
Experimental Protocols & Workflows
To validate the role of Fas signaling, a typical experiment involves inducing apoptosis in the presence and absence of this compound and measuring the outcome using a general apoptosis assay.
Figure 2. Experimental workflow for validating Fas-dependent apoptosis using this compound.
Protocol 1: Validation of Fas-Dependent Apoptosis using this compound and Annexin V Staining
This protocol describes how to test if an apoptotic stimulus acts through the Fas pathway in a suspension cell line like Jurkat cells.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
Apoptosis-inducing agent (e.g., recombinant human FasL)
-
This compound (reconstituted in DMSO or sterile water as per manufacturer's instructions)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Treatment Groups:
-
Negative Control: Cells with media only.
-
Vehicle Control: Cells with vehicle (e.g., DMSO) used to dissolve this compound.
-
Apoptosis Control: Cells treated with the apoptosis-inducing agent (e.g., 100 ng/mL FasL).
-
This compound Test: Pre-incubate cells with an optimized concentration of this compound (e.g., 0.5-5 mmol/l) for 1-2 hours. Then, add the apoptosis-inducing agent.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-8 hours) at 37°C and 5% CO2.
-
Cell Harvesting: Transfer cells from each well to a flow cytometry tube. Centrifuge at 200 x g for 10 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 2 mL of cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+). A significant decrease in the percentage of apoptotic cells in the "this compound Test" group compared to the "Apoptosis Control" group validates the involvement of the Fas pathway.
Protocol 2: Caspase-8 Colorimetric Assay
This protocol provides an alternative, specific method to measure the activation of the initiator caspase in the Fas pathway.
Materials:
-
Treated cells from a parallel experiment to Protocol 1
-
Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, assay buffer, and Caspase-8 substrate Ac-IETD-pNA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis: Harvest 1-5 x 10^6 cells by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer.
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50-200 µg of protein lysate to each well. Add 5 µL of the Ac-IETD-pNA substrate.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm.
-
Interpretation: An increase in absorbance indicates cleavage of the substrate and thus Caspase-8 activity. Compare the activity in the apoptosis-induced group versus the group co-treated with this compound. A reduction in Caspase-8 activity with this compound treatment further confirms Fas pathway involvement.
Conclusion
Validating the specific molecular pathways of apoptosis is fundamental to targeted therapeutic development and basic research. This compound serves as a highly effective and specific pharmacological tool for confirming the role of Fas/FasL signaling in inducing apoptosis. Its unique modulatory mechanism provides a functional readout that complements other methods. While general apoptosis markers like Annexin V and TUNEL assays are useful for initial screening, they lack pathway specificity. More targeted approaches, such as caspase-8 activity assays and genetic knockdowns, provide higher specificity but may not capture the full biological context of the receptor-ligand interaction. By comparing the effects of a stimulus in the presence and absence of this compound, researchers can confidently and efficiently validate the contribution of Fas-dependent apoptosis in their experimental systems.
References
Assessing the Long-Term Efficacy of Kp7-6 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical Fas/FasL antagonist, Kp7-6, with an alternative Fas-targeting therapeutic, the anti-Fas monoclonal antibody RK-8. Due to the absence of published long-term efficacy studies for this compound, this guide contrasts the available short-term in vivo data for this compound in a model of acute liver injury with the longer-term efficacy data for RK-8 in a murine model of rheumatoid arthritis. This comparison is intended to highlight the current state of research and the differing levels of evidence for these Fas-pathway modulators.
Executive Summary
This compound is a synthetic peptide mimetic that acts as a Fas/FasL antagonist, demonstrating protective effects in a short-term, acute model of immune-mediated liver injury. Its mechanism involves the formation of a defective Fas-FasL signaling complex, leading to the activation of the pro-survival NF-κB pathway and inhibition of the pro-apoptotic ERK pathway. In contrast, the anti-Fas monoclonal antibody RK-8 has been evaluated in a longer-term model of chronic autoimmune disease, specifically collagen-induced arthritis in mice, where it has shown the ability to prevent disease progression over a 72-day period. While both agents target the Fas-mediated apoptotic pathway, the available data represent different stages of preclinical investigation and different potential therapeutic applications.
Data Presentation: this compound vs. Anti-Fas Monoclonal Antibody RK-8
The following tables summarize the available quantitative data for this compound and the anti-Fas monoclonal antibody, RK-8.
Table 1: Comparison of In Vitro Efficacy
| Parameter | This compound | Anti-Fas Monoclonal Antibody (RK-8) |
| Target | Fas/FasL | Fas Receptor |
| Mechanism of Action | Forms a defective receptor complex, modulating downstream signaling (NF-κB activation, ERK inhibition) | Agonistic antibody that induces apoptosis of target cells |
| Reported Efficacy | - 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/ml- Dose-dependent inhibition of FasL-induced cytotoxicity, with >90% protection at high doses[1] | Induces apoptosis in synovial fibroblasts (35%) and mononuclear cells (75%) from a mouse model of arthritis in vitro[2] |
| Binding Affinity (Kd) | - 11.2 µM to FasL- 13.2 µM to Fas | Not explicitly stated in the reviewed literature. |
Table 2: Comparison of In Vivo Efficacy
| Parameter | This compound (Short-Term Model) | Anti-Fas Monoclonal Antibody RK-8 (Long-Term Model) |
| Animal Model | Concanavalin A-induced acute liver injury in C57BL/6 mice | Collagen-induced arthritis in CD1F1 mice |
| Treatment Duration | Single intraperitoneal injection 30 minutes before Con A challenge; assessment at 12 hours | Intravenous injections; assessment up to 72 days |
| Primary Efficacy Endpoints | Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels | Clinical arthritis score, serum anti-type II collagen antibody levels, and joint histopathology |
| Reported Efficacy | Significant reduction in serum ALT and AST levels, comparable to the effect of an anti-FasL monoclonal antibody[3] | Almost complete prevention of collagen-induced arthritis, with the suppressive effect continuing after treatment discontinuation. Significant reduction in joint inflammation and cartilage damage at day 72[4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism by which this compound modulates Fas/FasL signaling to protect cells from apoptosis.
Experimental Workflow: this compound in Con A-Induced Liver Injury
This diagram outlines the experimental procedure used to evaluate the short-term in vivo efficacy of this compound.
Experimental Workflow: Anti-Fas mAb in Collagen-Induced Arthritis
This diagram illustrates the experimental design for assessing the long-term efficacy of the anti-Fas monoclonal antibody, RK-8.
Experimental Protocols
This compound in Concanavalin A-Induced Liver Injury
-
Animal Model: Male C57BL/6 mice were used for this study.
-
Treatment: Mice were pretreated with an intraperitoneal (i.p.) injection of this compound, an anti-FasL monoclonal antibody (MFL-4), or saline as a control.
-
Induction of Liver Injury: Thirty minutes after the pretreatment, liver injury was induced by an intravenous (i.v.) injection of Concanavalin A (Con A).
-
Assessment of Liver Injury: Blood samples were collected 12 hours after the Con A injection. The extent of liver damage was quantified by measuring the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Normal ranges for ALT and AST can vary, but significant elevations are indicative of liver cell damage.
Anti-Fas Monoclonal Antibody (RK-8) in Collagen-Induced Arthritis
-
Animal Model: CD1F1 mice were used to model collagen-induced arthritis (CIA), which shares pathological features with human rheumatoid arthritis.
-
Induction of Arthritis: Arthritis was induced by immunizing the mice with bovine type II collagen.
-
Treatment: Mice were treated with intravenous injections of the anti-Fas monoclonal antibody, RK-8.
-
Long-Term Monitoring and Assessment:
-
The severity of arthritis was monitored by visual scoring up to day 72. Clinical scoring systems for CIA typically grade paw swelling and erythema on a scale of 0 to 4 or 5 for each paw.
-
Serum samples were collected on days 47 and 70 to measure the levels of anti-type II collagen antibodies using ELISA.
-
Histopathological analysis of the joints was performed on days 31 and 72 to assess the degree of inflammation, pannus formation, cartilage damage, and bone resorption. Histopathology is often scored on a scale of 0 to 5 for each of these parameters.
-
Conclusion
The available evidence suggests that this compound is a promising preclinical candidate for conditions involving acute, Fas-mediated apoptosis, such as certain forms of liver injury. Its unique mechanism of modulating downstream signaling rather than simply blocking receptor-ligand interaction is a notable feature. However, a significant gap in the current knowledge is the lack of long-term efficacy and safety data.
In contrast, the anti-Fas monoclonal antibody RK-8 has been evaluated in a longer-term model of chronic autoimmunity, demonstrating sustained therapeutic effects. This highlights the potential for Fas-targeting therapies in chronic inflammatory diseases.
For the future development of this compound or similar peptide-based Fas/FasL antagonists, it will be crucial to:
-
Conduct long-term efficacy studies in relevant chronic disease models (e.g., autoimmune diseases, chronic liver disease).
-
Perform comprehensive safety and toxicology studies to assess the effects of chronic administration.
-
Directly compare the efficacy and safety of this compound with other Fas-targeting modalities, such as monoclonal antibodies, in the same animal models.
This comparative guide underscores the need for further research to fully understand the long-term therapeutic potential of this compound. While the initial findings are encouraging, extensive further investigation is required before its clinical utility can be determined.
References
- 1. Ratio of serum aspartate to alanine aminotransferase in chronic hepatitis. Relationship to cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of the anti-Fas antibody on arthritis in HTLV-1 tax transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Therapeutic effect of anti-Fas antibody on a collagen induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Kp7-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Kp7-6, a Fas/FasL antagonist. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), it is imperative to adhere to standard laboratory safety protocols for handling novel research compounds.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Understanding this compound
This compound is a Fas mimetic peptide that acts as a Fas/FasL antagonist, protecting cells from Fas-mediated apoptosis.[2] It is typically supplied as a white, lyophilized powder.
Key Compound Information:
| Property | Information | Source |
| Synonyms | Fas/FasL Antagonist, this compound | |
| Appearance | Lyophilized powder | |
| Solubility | DMSO: 5 mg/mL | |
| Storage | 2-8°C | |
| Long-term Storage | -20°C for 1 month, -80°C for 6 months (sealed, away from moisture) |
II. Personal Protective Equipment (PPE) Recommendations
A thorough risk assessment should always be conducted by laboratory supervisors to determine the appropriate PPE for specific procedures. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety standards.
| Task | Minimum PPE | Enhanced Precautions (Based on Risk Assessment) |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Face shield if there is a risk of splashing |
| Weighing and Aliquoting (Powder Form) | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure | - Respiratory protection (e.g., N95 respirator) if weighing large quantities or if aerosolization is possible |
| Reconstitution and Solution Handling | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Chemical splash goggles if there is a significant splash hazard- Face shield in addition to goggles for larger volumes |
| General Laboratory Use | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - As determined by the specific experimental protocol and risk assessment |
| Waste Disposal | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Heavy-duty gloves if handling large volumes of waste |
III. Operational and Disposal Plans
A clear and systematic workflow is crucial for the safe handling of any research compound.
Experimental Workflow for Handling this compound:
Caption: Standard operational workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Risk Assessment: Before any new procedure, the principal investigator or laboratory supervisor must conduct a risk assessment to identify potential hazards and determine the necessary safety precautions.
-
PPE: All personnel must wear the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses, and gloves.
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store this compound according to the manufacturer's instructions, typically at 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Handling:
-
When handling the lyophilized powder, especially during weighing and reconstitution, work in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use disposable nitrile gloves and change them immediately if they become contaminated.
-
-
Disposal:
-
Dispose of all waste materials (e.g., empty vials, contaminated gloves, and pipette tips) in accordance with your institution's chemical and biological waste disposal procedures.
-
Contaminated PPE should be considered hazardous waste and disposed of accordingly.
-
-
Decontamination: Clean and decontaminate all work surfaces and equipment after handling this compound.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
IV. Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and clean the spill according to your laboratory's standard operating procedures for chemical spills. For large spills, contact your institution's environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
